GNF-2-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H12F3N3O3 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoic acid |
InChI |
InChI=1S/C18H12F3N3O3/c19-18(20,21)27-14-6-4-13(5-7-14)24-16-9-15(22-10-23-16)11-2-1-3-12(8-11)17(25)26/h1-10H,(H,25,26)(H,22,23,24) |
InChI Key |
YYANYLDXEZVURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide: Unraveling the Differences Between GNF-2 and GNF-2-acid
For Immediate Release
This technical guide provides a comprehensive analysis of GNF-2, a pivotal allosteric inhibitor of the Bcr-Abl oncoprotein, and offers insights into its derivative, GNF-2-acid. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction: The Significance of Allosteric Inhibition
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver of chronic myeloid leukemia (CML). While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly through mutations in the ATP-binding site, necessitates the development of alternative therapeutic strategies. Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offer a promising approach to overcome such resistance. GNF-2 is a well-characterized allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.
GNF-2: A Detailed Profile
GNF-2 is a potent and selective non-ATP-competitive inhibitor of Bcr-Abl. Its unique mechanism of action provides a valuable tool for both basic research and as a foundation for the development of novel therapeutics.
Chemical and Physicochemical Properties
The chemical structure and properties of GNF-2 are well-documented.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₃F₃N₄O₂ | [1] |
| Molecular Weight | 374.32 g/mol | [1] |
| IUPAC Name | 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide | [1] |
| CAS Number | 778270-11-4 | |
| Solubility | Soluble in DMSO and ethanol. |
Mechanism of Action and Biological Targets
GNF-2 functions as an allosteric inhibitor by binding to the myristoyl pocket of the Abl kinase domain. This binding event stabilizes an inactive conformation of the Bcr-Abl protein, thereby inhibiting its kinase activity. This mechanism is distinct from traditional TKIs that compete with ATP for binding at the active site. The primary biological target of GNF-2 is the Bcr-Abl oncoprotein. It has been shown to be highly selective for Bcr-Abl over a panel of other kinases.[2][3]
In Vitro and In Vivo Efficacy
The efficacy of GNF-2 has been demonstrated in numerous preclinical studies. The following table summarizes key inhibitory concentrations (IC₅₀) in various Bcr-Abl positive cell lines.
| Cell Line | Bcr-Abl Variant | IC₅₀ (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [4] |
| K562 | Wild-type | 273 | [2] |
| SUP-B15 | Wild-type | 268 | [2] |
| Ba/F3.p210E255V | Imatinib-resistant | 268 | [2] |
| Ba/F3.p185Y253H | Imatinib-resistant | 194 | [2] |
In vivo studies have shown that GNF-2 can effectively inhibit tumor growth in mouse models of CML.
This compound: A Putative Derivative for PROTAC Development
In contrast to the extensive body of literature on GNF-2, information regarding "this compound" is sparse and primarily available through commercial suppliers.
Chemical Identity and Intended Use
This compound is described as a "target protein ligand activity control that can be used for the synthesis of PROTACs" (Proteolysis Targeting Chimeras).[5] Its reported molecular formula is C₁₈H₁₂F₃N₃O₃. The difference in the molecular formula from GNF-2 (C₁₈H₁₃F₃N₄O₂) suggests the replacement of the benzamide group with a benzoic acid. This structural modification would introduce a carboxylic acid moiety, which is a common attachment point for linkers in the synthesis of PROTACs.
Based on its intended use as an "activity control," it is highly probable that this compound is designed to be biologically inactive as a direct Bcr-Abl inhibitor. In PROTAC development, such inactive analogs are crucial as negative controls to demonstrate that the observed protein degradation is dependent on the specific binding of the active warhead to the target protein.
Lack of Publicly Available Data
As of this writing, there is a notable absence of peer-reviewed scientific literature detailing the synthesis, chemical characterization, physicochemical properties, or biological activity of this compound. Consequently, a direct and in-depth comparison with GNF-2 regarding its mechanism of action, efficacy, and experimental protocols is not feasible.
Experimental Protocols
Detailed experimental methodologies are critical for the accurate evaluation of kinase inhibitors. The following are generalized protocols for assays commonly used to characterize compounds like GNF-2.
Bcr-Abl Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
-
Reagents: Recombinant Bcr-Abl enzyme, kinase buffer, ATP, and a suitable substrate (e.g., a peptide with a tyrosine phosphorylation site).
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., GNF-2) in DMSO.
-
In a microplate, combine the recombinant Bcr-Abl enzyme, the test compound at various concentrations, and the substrate in the kinase buffer.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (In Vitro)
This assay assesses the effect of a compound on the growth of Bcr-Abl-dependent cancer cells.
-
Cell Lines: Bcr-Abl positive cell lines (e.g., K562, Ba/F3.p210).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), and a viability reagent (e.g., MTT, resazurin).
-
Procedure:
-
Seed the Bcr-Abl positive cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Add the viability reagent to each well and incubate as required.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
GNF-2 Signaling Pathway Inhibition
References
GNF-2-acid mechanism of action in cells
GNF-2-acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
GNF-2-acid is a synthetic compound that serves as a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). It is the carboxylic acid derivative of GNF-2, a well-characterized allosteric inhibitor of the Bcr-Abl tyrosine kinase. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound and its parent compound, GNF-2, for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is structurally derived from GNF-2, with the key difference being the substitution of the benzamide group with a benzoic acid. This modification provides a reactive handle for conjugation to E3 ligase ligands, a fundamental step in PROTAC synthesis.
Chemical Structure of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H12F3N3O3 | MedchemExpress[1] |
| Molecular Weight | 375.30 g/mol | MedchemExpress[1] |
| CAS Number | 714962-05-7 | MedchemExpress[1] |
While specific experimental data for this compound's biological activity is limited in publicly available literature, its function as a warhead in PROTACs is predicated on the well-documented activity of its parent compound, GNF-2.
Biological Target and Mechanism of Action
The primary biological target of the GNF-2 moiety is the Abelson tyrosine kinase (Abl). In the context of chronic myeloid leukemia (CML), GNF-2 targets the constitutively active Bcr-Abl fusion protein.
Mechanism of Action: Allosteric Inhibition
GNF-2 is a non-ATP-competitive, allosteric inhibitor of Bcr-Abl.[2][3] It binds to the myristoyl binding pocket in the C-terminal lobe of the Abl kinase domain.[4] This binding event induces a conformational change that stabilizes the inactive state of the kinase, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates.[5]
Signaling Pathway
The inhibition of Bcr-Abl by GNF-2 disrupts multiple downstream signaling pathways that are critical for the proliferation and survival of CML cells. Key affected pathways include the phosphorylation of CrkL (v-crk sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5).[6]
Quantitative Data for GNF-2
The following tables summarize the inhibitory activity of GNF-2 against various Bcr-Abl-positive cell lines. This data provides a strong indication of the potential potency of this compound when incorporated into a PROTAC targeting Bcr-Abl.
Cellular Proliferation Inhibition by GNF-2
| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |
| K562 | p210 | 273 | MedchemExpress, Selleck Chemicals[3][7] |
| SUP-B15 | p210 | 268 | MedchemExpress, Selleck Chemicals[3][7] |
| Ba/F3.p210 | p210 | 138 | MedchemExpress[3] |
| Ba/F3.p210E255V | p210 (Imatinib-resistant) | 268 | MedchemExpress, Selleck Chemicals[3][7] |
| Ba/F3.p185Y253H | p185 (Imatinib-resistant) | 194 | MedchemExpress, Selleck Chemicals[3][7] |
Inhibition of Bcr-Abl Phosphorylation by GNF-2
| Assay | IC50 (nM) | Reference |
| Cellular Tyrosine Phosphorylation of Bcr-Abl | 267 | MedchemExpress, Selleck Chemicals[3][7] |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the activity of compounds like GNF-2. These can be adapted for the characterization of PROTACs containing the this compound warhead.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of Bcr-Abl positive cells.
Methodology:
-
Cell Seeding: Seed Bcr-Abl positive cells (e.g., K562) in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., GNF-2 or a this compound containing PROTAC) in the cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treatment: Add the compound dilutions to the respective wells and incubate for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[5]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 value.[5]
Protocol 2: Western Blot for Protein Phosphorylation
This protocol is used to assess the inhibitory effect of a compound on the phosphorylation of Bcr-Abl and its downstream targets.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the test compound for a specified period (e.g., 90 minutes).[5]
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Bcr-Abl, Bcr-Abl, p-STAT5, STAT5).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting the Bcr-Abl oncoprotein. Its carboxylic acid functionality allows for straightforward conjugation to E3 ligase ligands, while its core structure retains the allosteric inhibitory mechanism of its parent compound, GNF-2. The extensive data available for GNF-2 provides a robust framework for predicting the behavior and optimizing the design of this compound-based PROTACs for applications in cancer research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Synthesis and Purification of GNF-2 and its Carboxylic Acid Analogue, GNF-2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of GNF-2, a potent allosteric inhibitor of the Bcr-Abl tyrosine kinase. Additionally, it outlines a proposed synthetic pathway and purification strategy for GNF-2-acid, a derivative utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug discovery.
Introduction to GNF-2 and this compound
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[1] It binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the enzyme in an inactive state.[1] This allosteric mechanism of action provides a distinct advantage over traditional ATP-competitive inhibitors, particularly in overcoming certain forms of drug resistance.
This compound is a close structural analogue of GNF-2, featuring a carboxylic acid moiety. This functional group makes it a valuable building block in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.
Physicochemical and Biological Properties
A thorough understanding of the physicochemical and biological properties of GNF-2 is essential for its handling, formulation, and application in research.
| Property | Value |
| IUPAC Name | 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ |
| Molecular Weight | 374.32 g/mol |
| CAS Number | 778270-11-4 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥74 mg/mL), DMF (25 mg/mL); Slightly soluble in Ethanol (0.25 mg/mL); Insoluble in water |
| UV Maximum (λmax) | 268 nm |
| Biological Target | Bcr-Abl Tyrosine Kinase (allosteric site) |
| IC₅₀ (Bcr-Abl) | 138 nM - 267 nM |
Table 1: Physicochemical and Biological Properties of GNF-2.[2][3][4][5]
Synthesis of GNF-2 and this compound
Proposed Synthesis of GNF-2
The synthesis of GNF-2 can be logically approached through a convergent synthesis, involving the preparation of two key intermediates followed by their coupling.
Caption: Proposed Retrosynthetic Analysis of GNF-2.
Experimental Protocol: Proposed Synthesis of GNF-2
Step 1: Synthesis of a 4-chloro-6-(3-cyanophenyl)pyrimidine intermediate
A plausible route to a key pyrimidine intermediate would involve the condensation of 3-cyanobenzaldehyde, malononitrile, and guanidine to form a diaminopyrimidine, followed by diazotization and chlorination.
Step 2: Synthesis of 4-(Trifluoromethoxy)aniline
This starting material is commercially available.
Step 3: Coupling of the Pyrimidine Intermediate and Aniline Derivative
The 4-chloro-6-(3-cyanophenyl)pyrimidine intermediate can be coupled with 4-(trifluoromethoxy)aniline via a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction.[6][7]
-
Buchwald-Hartwig Amination Conditions: Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an aprotic solvent (e.g., dioxane) at elevated temperature.
-
SNAr Conditions: Heating the reactants in a high-boiling point solvent such as DMF or DMSO, possibly with the addition of a non-nucleophilic base.
Step 4: Hydrolysis of the Nitrile to the Amide
The resulting nitrile intermediate is then hydrolyzed to the primary amide of GNF-2. This can be achieved under acidic (e.g., concentrated H₂SO₄) or basic (e.g., NaOH in aqueous ethanol) conditions, often with heating.
Proposed Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway to GNF-2, with a key modification to introduce the carboxylic acid functionality.
Caption: Proposed Synthetic Pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound
The most direct approach would involve starting with a benzaldehyde derivative that already contains the carboxylic acid group.
Step 1: Synthesis of a 4-chloro-6-(3-carboxyphenyl)pyrimidine intermediate
Similar to the GNF-2 synthesis, this intermediate could be prepared from 3-carboxybenzaldehyde, malononitrile, and guanidine. The carboxylic acid may need to be protected (e.g., as an ester) during the pyrimidine ring formation and subsequent chlorination steps.
Step 2: Coupling and Deprotection
The protected pyrimidine intermediate would then be coupled with 4-(trifluoromethoxy)aniline using either Buchwald-Hartwig or SNAr conditions. The final step would be the deprotection of the carboxylic acid (e.g., hydrolysis of the ester) to yield this compound.
Purification of GNF-2 and this compound
High-performance liquid chromatography (HPLC) is the method of choice for the final purification of GNF-2 and its derivatives to achieve the high purity required for biological assays and further chemical modifications.
HPLC Purification Protocol
The following is a general protocol for the reversed-phase HPLC purification of GNF-2. This protocol would likely be applicable to this compound with minor modifications to the gradient.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes |
| Flow Rate | 1-10 mL/min (depending on column diameter) |
| Detection | UV at 254 nm and 268 nm |
| Injection Volume | Dependent on sample concentration and column size |
Table 2: General HPLC Purification Parameters for GNF-2.
Sample Preparation for HPLC
-
Dissolve the crude GNF-2 or this compound in a minimal amount of a strong organic solvent in which it is highly soluble, such as Dimethyl Sulfoxide (DMSO).
-
Dilute the concentrated stock solution with the initial mobile phase composition to ensure compatibility with the HPLC system.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Post-Purification Processing
-
Collect the fractions containing the pure product, as determined by the UV chromatogram.
-
Combine the fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Confirm the purity of the final product by analytical HPLC. A purity of >98% is generally expected.
Caption: General Workflow for HPLC Purification.
Bcr-Abl Signaling and GNF-2 Inhibition
GNF-2 exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl kinase, which drives the proliferation of CML cells through the activation of multiple downstream signaling pathways.
Caption: Bcr-Abl Signaling and GNF-2 Inhibition.
This diagram illustrates how the Bcr-Abl oncoprotein activates several key signaling pathways that promote cell proliferation and survival. GNF-2 allosterically inhibits Bcr-Abl, thereby blocking these downstream signals.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of GNF-2, a significant allosteric inhibitor of Bcr-Abl. While a definitive published synthesis is not available, a plausible and robust synthetic route has been proposed based on established chemical principles. The guide also outlines a logical approach to the synthesis of this compound, a key component for the development of PROTACs. The detailed purification protocols and supplementary information on the biological context of GNF-2 are intended to equip researchers with the necessary knowledge to effectively synthesize, purify, and utilize these important chemical probes in the advancement of cancer research and drug discovery.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. GNF-2 - LKT Labs [lktlabs.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
GNF-2-Acid for PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of GNF-2-acid, a derivative of the allosteric c-Abl inhibitor GNF-2, in the development of Proteolysis Targeting Chimeras (PROTACs). By hijacking the cell's natural protein disposal machinery, this compound-based PROTACs offer a promising strategy for the targeted degradation of the c-Abl kinase, a key player in various cancers, including chronic myeloid leukemia (CML). This document provides a comprehensive overview of the underlying science, key quantitative data, detailed experimental protocols, and visual representations of the critical pathways and workflows.
Introduction to GNF-2 and c-Abl
GNF-2 is a highly selective, non-ATP-competitive inhibitor of the c-Abl tyrosine kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, GNF-2 occupies the myristoyl pocket of the Abl kinase domain.[3][4] This allosteric inhibition induces a conformational change that locks the kinase in an inactive state, providing a distinct mechanism of action that can overcome resistance to ATP-competitive drugs.[2][3] The carboxylate form, this compound, serves as a crucial building block for PROTAC synthesis, enabling its conjugation to an E3 ligase ligand via a chemical linker.[5]
c-Abl is a non-receptor tyrosine kinase involved in a multitude of cellular processes, including cell growth, survival, and cytoskeletal dynamics.[6][7] Its aberrant activation, often through mutations or fusion events like the formation of the BCR-ABL oncoprotein, is a hallmark of several cancers.[8][9]
The PROTAC Approach: Harnessing the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, this compound for c-Abl), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., ligands for VHL or Cereblon).[10][11][12] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein.[13][14] This polyubiquitination marks the protein for degradation by the 26S proteasome, leading to its elimination from the cell.[1][15]
Below is a diagram illustrating the general mechanism of a this compound-based PROTAC.
Quantitative Data for a c-Abl Allosteric PROTAC
While specific data for a PROTAC derived directly from this compound is not extensively published, a study on a PROTAC developed from the structurally similar allosteric inhibitor GNF-5 provides valuable insights.[16] This PROTAC links GNF-5 to a Von Hippel-Lindau (VHL) E3 ligase ligand. The following tables summarize the key quantitative data from this study.
| Compound | Description | Cell Line | IC50 (μM) - Proliferation |
| GMB-475 | GNF-5 based PROTAC with VHL ligand | K562 | Not reported |
| GMB-651 | Optimized GNF-5 based PROTAC with VHL ligand | K562 | Not reported |
| Imatinib | ATP-competitive BCR-ABL inhibitor (control) | K562 | Not reported |
| GMB-475 | GNF-5 based PROTAC with VHL ligand | Ba/F3 BCR-ABL1 | ~1 |
| GMB-651 | Optimized GNF-5 based PROTAC with VHL ligand | Ba/F3 BCR-ABL1 | ~0.1 |
| Imatinib | ATP-competitive BCR-ABL inhibitor (control) | Ba/F3 BCR-ABL1 | ~0.5 |
| Table 1: Anti-proliferative activity of GNF-5 based PROTACs.[16] |
| Compound | Concentration (μM) | Cell Line | BCR-ABL1 Degradation |
| GMB-475 | 1 | K562 | Significant degradation |
| GMB-475 | 0.1 | K562 | Moderate degradation |
| GMB-475 | 0.01 | K562 | Minimal degradation |
| Table 2: Degradation of BCR-ABL1 by GMB-475 PROTAC in K562 cells after 18 hours.[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound-based PROTACs, adapted from established protocols.[15][16][17][18][19]
Synthesis of a this compound-Based PROTAC
The synthesis of a this compound-based PROTAC involves a multi-step process, typically starting with the functionalization of this compound to attach a linker, followed by conjugation to an E3 ligase ligand.
Workflow for PROTAC Synthesis:
Materials:
-
This compound
-
Linker with appropriate functional groups (e.g., amine, carboxylic acid)
-
E3 ligase ligand (e.g., hydroxyproline for VHL, pomalidomide for Cereblon) with a suitable functional group for conjugation
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC columns, silica gel)
Procedure:
-
Linker Attachment to this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMF).
-
Add the desired linker, coupling reagents (e.g., HATU, DIPEA), and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the this compound-linker conjugate using column chromatography.
-
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the this compound-linker conjugate and the E3 ligase ligand in a suitable solvent.
-
Add coupling reagents and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Confirm the structure and purity of the PROTAC using NMR and high-resolution mass spectrometry.
-
Western Blot for c-Abl Degradation
This protocol is used to quantify the degradation of c-Abl in cells treated with a this compound-based PROTAC.
Materials:
-
Cell line expressing c-Abl (e.g., K562)
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-c-Abl, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the c-Abl band intensity to the loading control (β-actin).
-
Calculate the percentage of c-Abl degradation relative to the DMSO control.
-
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a DMSO-treated control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
c-Abl Signaling Pathway
Understanding the c-Abl signaling pathway is crucial for appreciating the impact of its degradation. c-Abl is a central node in a complex network that regulates cell proliferation, survival, and migration.
Conclusion
This compound presents a valuable tool for the development of c-Abl-targeting PROTACs. Its allosteric binding mechanism offers a distinct advantage over traditional ATP-competitive inhibitors. The successful development of PROTACs from the related GNF-5 scaffold demonstrates the feasibility and potential of this approach. By leveraging the experimental protocols and understanding the underlying biological pathways detailed in this guide, researchers can effectively design, synthesize, and evaluate novel this compound-based PROTACs as potential therapeutics for c-Abl-driven diseases.
References
- 1. Activated c-Abl is degraded by the ubiquitin-dependent proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation [jcancer.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
GNF-2: A Technical Guide to its Target Protein Ligand Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNF-2 is a highly selective, non-ATP competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation, is the causative agent in Chronic Myeloid Leukemia (CML). GNF-2 exhibits potent anti-proliferative and pro-apoptotic activity in Bcr-Abl-expressing cells by binding to the myristoyl pocket of the Abl kinase domain. This binding induces a conformational change that locks the kinase in an inactive state, effectively inhibiting its downstream signaling pathways. This document provides a comprehensive overview of the target protein ligand activity of GNF-2, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Target Protein and Mechanism of Action
The primary molecular target of GNF-2 is the Bcr-Abl tyrosine kinase .[1][2][3][4][5][6][7] Unlike many kinase inhibitors that compete with ATP for binding at the active site, GNF-2 is an allosteric inhibitor.[1][3][5][6][8][9] It binds to the myristoyl binding pocket located in the C-terminal lobe of the Abl kinase domain.[2][7][8][9][10][11] This binding event mimics the function of the natural myristoyl group in the wild-type c-Abl protein, which is involved in its autoinhibition.[9] The absence of this N-terminal myristoylation in the Bcr-Abl fusion protein contributes to its constitutive activation.[9] By occupying this pocket, GNF-2 stabilizes an inactive conformation of the kinase, thereby preventing its catalytic activity.[7][9][11]
Quantitative Ligand Activity Data
The inhibitory activity of GNF-2 has been quantified across various Bcr-Abl positive cell lines and against specific Bcr-Abl mutants. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Cell Line | Assay Type | IC50 (nM) |
| Bcr-Abl (cellular autophosphorylation) | Cellular Assay | 267[2][3][5][6] |
| Ba/F3.p210 | Cell Proliferation | 138[3][4][5][6][7] |
| K562 (Bcr-Abl positive) | Cell Proliferation | 273[2][3][7] |
| SUP-B15 (Bcr-Abl positive) | Cell Proliferation | 268[2][3][7] |
| Ba/F3.p210E255V (mutant Bcr-Abl) | Cell Proliferation | 268[2][3][4][7] |
| Ba/F3.p185Y253H (mutant Bcr-Abl) | Cell Proliferation | 194[2][3][4] |
Signaling Pathways
GNF-2's inhibition of Bcr-Abl leads to the downregulation of several pro-survival and proliferative signaling pathways. The constitutively active Bcr-Abl kinase normally leads to the activation of pathways such as JAK/STAT and Ras/MAPK, promoting cell proliferation and survival.[11] GNF-2's allosteric inhibition blocks these downstream effects.
Experimental Protocols
Cell Proliferation Assay (MTT-Based)
This protocol outlines a method to determine the anti-proliferative effect of GNF-2 on Bcr-Abl expressing cells.
Materials:
-
Bcr-Abl positive cell line (e.g., K562, SUP-B15, Ba/F3-p210)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNF-2 compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed the Bcr-Abl positive cells in a 96-well plate at a density of 0.3-0.6 x 10^6 cells/mL in 100 µL of culture medium.[2]
-
Compound Addition: Prepare serial dilutions of GNF-2 in the culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
MTT Addition: Add MTT reagent to each well and incubate for a further 4 hours.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells and determine the IC50 value.[2]
In Vitro Kinase Assay
This protocol describes a method to determine the IC50 value of GNF-2 against the Bcr-Abl kinase in vitro.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 0.1% CHAPS, 30 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 1% glycerol)[2]
-
Substrate (e.g., GST-Abltide)
-
ATP
-
GNF-2 compound
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of GNF-2 in DMSO, and then dilute further in kinase buffer.[11]
-
Reaction Setup: Add the diluted GNF-2 solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant Bcr-Abl enzyme diluted in kinase buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.[2][11]
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[2]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., SDS-PAGE and phosphorimaging, or a luminescence-based assay).[2]
-
Data Analysis: Determine the IC50 value of GNF-2.
Conclusion
GNF-2 represents a significant advancement in the development of targeted therapies for CML. Its unique allosteric mechanism of action provides a means to overcome resistance to traditional ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with GNF-2 and other allosteric inhibitors. A thorough understanding of its target engagement, cellular activity, and effects on downstream signaling is crucial for the continued development and application of this class of compounds.
References
- 1. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of GNF-2 in DMSO
This guide offers an in-depth analysis of the solubility and stability of GNF-2, a selective, allosteric inhibitor of the Bcr-Abl fusion protein, when prepared in dimethyl sulfoxide (DMSO). A comprehensive understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and reliability of experimental results.
Solubility of GNF-2 in DMSO
GNF-2, a lipophilic molecule, demonstrates poor solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.[1] However, several factors can influence its dissolution, making proper handling critical for preparing accurate stock solutions.
The reported solubility of GNF-2 in DMSO can vary, likely due to differences in experimental conditions such as DMSO purity and temperature. The following table summarizes the available quantitative data.
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | ≥74-75 mg/mL[2][3] | ~197-200 mM[2][3] | Solubility is highly dependent on the use of fresh, anhydrous DMSO as the solvent is hygroscopic.[2][3] |
| DMSO | Soluble to 100 mM[4] | 100 mM | - |
Molecular Weight of GNF-2: 374.32 g/mol [1]
Several factors can impede the complete dissolution of GNF-2 in DMSO:
-
Moisture in DMSO : DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly lower its capacity to dissolve GNF-2.[2][3] It is imperative to use fresh, anhydrous DMSO from a sealed container.[2]
-
Solvent Purity : The use of low-quality or impure DMSO can negatively impact its solvent properties.[2]
-
Temperature : Gentle warming can facilitate the dissolution process.[2] A short incubation at 37°C for about 10 minutes is advisable.[2] However, prolonged or excessive heating should be avoided to prevent potential compound degradation.[2]
-
Supersaturation : Attempting to prepare solutions at concentrations exceeding the solubility limit will lead to precipitation.[2]
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1]
Materials:
-
GNF-2 powder
-
Anhydrous DMSO
-
Glass vials with tight-sealing caps
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid GNF-2 to a known volume of anhydrous DMSO in a glass vial.
-
Tightly seal the vial to prevent moisture absorption and solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a period of 24 to 48 hours.[1] This duration ensures that equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid GNF-2 at the bottom of the vial.[1]
-
To separate the saturated solution from the excess solid, centrifuge the vial at high speed.[1]
-
Carefully collect a precise volume of the supernatant.
-
Analyze the concentration of GNF-2 in the supernatant using a validated HPLC method. This concentration represents the thermodynamic solubility.[1]
Stability of GNF-2 in DMSO
The stability of GNF-2 is crucial for its biological activity. While the solid form is generally stable, its stability in a DMSO stock solution is contingent on proper storage conditions.
Correct storage is essential to prevent degradation and maintain the integrity of GNF-2 for both short-term and long-term use.
| Form | Storage Temperature | Reported Stability | Recommendations |
| Solid Powder | -20°C[5] | Long-term stability[1] | Store desiccated.[5] |
| Stock Solution in DMSO | -20°C | Up to 1 year[5] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5] |
| Stock Solution in DMSO | -80°C | Up to 2 years[5] | Recommended for long-term storage; aliquot to prevent freeze-thaw cycles.[5] |
For cell-based assays, it is recommended to prepare working solutions fresh from a frozen stock for each experiment.[5] In long-term cell culture experiments, the media containing GNF-2 should be replenished every 48-72 hours to ensure a consistent concentration of the active compound.[5]
Forced degradation studies are performed to understand the degradation pathways of a compound and to develop stability-indicating analytical methods.[1] This protocol is based on ICH Q1A(R2) guidelines.
Materials:
-
GNF-2 stock solution in DMSO
-
Hydrochloric acid (e.g., 0.1 N HCl)
-
Sodium hydroxide (e.g., 0.1 N NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
HPLC-MS system
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Sample Preparation : Prepare solutions of GNF-2 under various stress conditions.
-
Thermal Degradation : Expose solid GNF-2 powder to dry heat (e.g., 70°C) in an oven.[1]
-
Photostability : Expose both solid GNF-2 and a DMSO solution of GNF-2 to light conditions as specified in ICH Q1B guidelines.[1]
-
Time Points : Withdraw samples at various time points throughout the study.
-
Sample Analysis : If necessary, neutralize the acidic or basic samples. Analyze all samples using a validated stability-indicating HPLC-MS method that can separate the parent GNF-2 peak from any degradation products.[1]
-
Data Evaluation : Compare the peak area of GNF-2 in the stressed samples to that of an unstressed control to quantify the extent of degradation.
GNF-2 Mechanism of Action: Bcr-Abl Signaling Pathway
GNF-2 is a non-ATP competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[4][6] It binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inhibits its catalytic activity.[7] This action prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of downstream signaling proteins, such as STAT5, which are crucial for cell proliferation and survival in Bcr-Abl-positive cells.[6] This mechanism leads to the induction of apoptosis in these cells.[4][6]
References
A Technical Guide to GNF-2: An Allosteric Inhibitor of Bcr-Abl Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF-2, a highly selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase. GNF-2 has emerged as a valuable tool in the study of Chronic Myeloid Leukemia (CML) and as a potential therapeutic agent, particularly in the context of resistance to traditional ATP-competitive inhibitors. This document outlines the commercial availability of high-purity GNF-2, its mechanism of action, detailed experimental protocols, and its effects on key signaling pathways.
Commercial Suppliers and Quality of High-Purity GNF-2
High-purity GNF-2 is available from several commercial suppliers, ensuring its accessibility for research purposes. The quality and purity of the compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Commercial Suppliers of High-Purity GNF-2
| Supplier | Purity Specification | Analytical Methods Provided |
| MedchemExpress | >98% | HPLC, NMR, MS, COA |
| Selleck Chemicals | ≥98% | HPLC, NMR, COA |
| Tocris Bioscience | ≥98% (HPLC) | HPLC, COA, Safety Datasheet |
| Cayman Chemical | ≥98% | HPLC, COA |
| APExBIO | >99% | HPLC, NMR, MS, COA |
| BioCrick | >98% | NMR, HPLC, MS, COA |
| LKT Labs | ≥98% | MSDS, Info Sheet |
Note: This table is not exhaustive and represents a selection of suppliers. Researchers should always consult the Certificate of Analysis (COA) for batch-specific purity data.
A related compound, GNF-2-acid , is available from suppliers like MedchemExpress and is primarily used as a target protein ligand activity control in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is important to distinguish between GNF-2 and this compound for specific experimental applications.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
GNF-2 exhibits a unique mechanism of action by binding to the myristate-binding pocket of the Abl kinase domain, which is distinct from the ATP-binding site targeted by traditional tyrosine kinase inhibitors (TKIs) like imatinib.[1][2] This allosteric binding induces a conformational change in the Bcr-Abl protein, stabilizing it in an inactive state.[3][4] This mode of inhibition is effective against wild-type Bcr-Abl and some imatinib-resistant mutants.[5] However, GNF-2 is generally not effective as a single agent against the T315I "gatekeeper" mutation.[1][6]
The binding of GNF-2 to the myristoyl pocket has been confirmed through various biophysical methods, including NMR spectroscopy and X-ray crystallography.[1] This allosteric inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of CML cells.[5][7]
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
The constitutively active Bcr-Abl kinase drives CML by activating a network of downstream signaling pathways, primarily the RAS/MAPK and JAK/STAT pathways, which promote cell proliferation and inhibit apoptosis. GNF-2's allosteric inhibition of Bcr-Abl effectively blocks these oncogenic signals.
Caption: Bcr-Abl signaling pathways and the inhibitory action of GNF-2.
Quantitative Data on GNF-2 Activity
The inhibitory potency of GNF-2 has been quantified in various Bcr-Abl-positive cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting cell proliferation.
Table 2: IC50 Values of GNF-2 in Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Variant | IC50 (nM) for Cell Proliferation | Reference(s) |
| Ba/F3.p210 | Wild-type | 138 | [5] |
| K562 | Wild-type | 273 | [5][8] |
| SUP-B15 | Wild-type | 268 | [5][8] |
| Ba/F3.p210E255V | Imatinib-resistant | 268 | [5] |
| Ba/F3.p185Y253H | Imatinib-resistant | 194 | [5] |
GNF-2 also inhibits the cellular tyrosine phosphorylation of Bcr-Abl with an IC50 of 267 nM.[5]
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of GNF-2's biological activity.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of GNF-2 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11][12]
Materials:
-
Bcr-Abl positive cells (e.g., K562)
-
RPMI-1640 medium with 10% FBS
-
GNF-2 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of GNF-2 in culture medium (e.g., 5 nM to 10 µM) and add to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect the phosphorylation status of Bcr-Abl and its downstream targets, such as STAT5, upon treatment with GNF-2.[7][13][14]
Materials:
-
Bcr-Abl positive cells
-
GNF-2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-phospho-STAT5, anti-total-Bcr-Abl, anti-total-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat cells with GNF-2 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 90 minutes).[5]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by GNF-2.
Materials:
-
Bcr-Abl positive cells
-
GNF-2
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with GNF-2 (e.g., 1 µM) for 48 hours.[5]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Efficacy
GNF-2 has demonstrated efficacy in animal models. For instance, in a murine bone-marrow transplantation model, a combination of GNF-5 (a GNF-2 analog with improved pharmacokinetic properties) and nilotinib showed in vivo efficacy against the T315I Bcr-Abl mutant.[1] In another study, GNF-2 administered at 10 mg/kg via intraperitoneal injection protected against LPS-induced bone erosion in mice.[5]
Combination Therapies
A significant area of interest is the combination of GNF-2 with ATP-competitive inhibitors. This approach has shown synergistic effects in inhibiting Bcr-Abl, including the resistant T315I mutant, and can suppress the emergence of resistance mutations in vitro.[1][15][16]
Caption: Logical relationship of GNF-2 and ATP-competitive TKIs in Bcr-Abl inhibition.
Conclusion
GNF-2 is a well-characterized allosteric inhibitor of Bcr-Abl that serves as an invaluable research tool for studying CML and the mechanisms of kinase inhibition. Its unique mode of action provides a complementary approach to traditional ATP-competitive inhibitors and holds promise for the development of novel combination therapies to overcome drug resistance. This guide provides a foundational understanding of GNF-2's properties and methodologies for its investigation, empowering researchers to effectively utilize this compound in their studies.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 15. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2-acid: A Technical Overview of a Bcr-Abl Signaling Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNF-2-acid, a derivative of the allosteric Bcr-Abl inhibitor GNF-2. This document details its chemical properties, its relationship to GNF-2, the relevant biological signaling pathways, and key experimental protocols for its study.
Core Compound Data
This compound is the carboxylic acid analog of GNF-2. While GNF-2 features a benzamide group, this compound possesses a corresponding benzoic acid moiety. This structural difference impacts the molecule's physicochemical properties, including its potential for further chemical modification, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
| Property | This compound | GNF-2 |
| Chemical Name | 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzoic acid | 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide[1] |
| CAS Number | 714962-05-7 | 778270-11-4[1][2] |
| Molecular Formula | C18H12F3N3O3 | C18H13F3N4O2[1][2] |
| Molecular Weight | 375.30 g/mol | 374.32 g/mol [1] |
Mechanism of Action and Signaling Pathway
GNF-2, and by extension this compound, targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 is an allosteric inhibitor.[2] It binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2][3] This allosteric inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent activation of downstream signaling pathways that are critical for the proliferation and survival of CML cells.[4][5]
A key downstream effector of Bcr-Abl is the Signal Transducer and Activator of Transcription 5 (STAT5). By inhibiting Bcr-Abl, GNF-2 leads to a reduction in STAT5 phosphorylation.[4][6] This, in turn, suppresses the expression of anti-apoptotic proteins and inhibits cell proliferation.[6]
The following diagram illustrates the Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
References
Methodological & Application
GNF-2 in In Vitro Kinase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing GNF-2, a potent and selective allosteric inhibitor of Abl family kinases, in in vitro kinase assays. While the user specified "GNF-2-acid," publicly available scientific literature and supplier information extensively detail the use of GNF-2 as the active kinase inhibitor. This compound is described as a related control compound, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will focus on the established protocols for GNF-2, which is the relevant compound for direct in vitro kinase inhibition studies.
GNF-2 is a non-ATP-competitive inhibitor that binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1][2] This allosteric mechanism of inhibition provides high selectivity for Bcr-Abl over other kinases.[2][3]
Data Presentation
The inhibitory activity of GNF-2 has been quantified across various cell lines and biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line/Target | Bcr-Abl Variant | Assay Type | IC50 (nM) | Reference(s) |
| K562 | p210 Wild-type | Proliferation | 273 | [1][4] |
| SUP-B15 | p210 Wild-type | Proliferation | 268 | [1][4] |
| Ba/F3.p210 | Wild-type | Proliferation | 138 | [4][5] |
| Ba/F3.p210E255V | Imatinib-resistant | Proliferation | 268 | [1][4] |
| Ba/F3.p185Y253H | Imatinib-resistant | Proliferation | 194 | [1][4] |
| Bcr-Abl | - | Cellular Tyrosine Phosphorylation | 267 | [1][4] |
| c-AblG2A-expressing cells | - | CrkII Phosphorylation | 51 | [1] |
| c-Abl (non-myristoylated) | - | Biochemical | 70 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Bcr-Abl signaling pathway and a general experimental workflow for an in vitro kinase assay using GNF-2.
Caption: Bcr-Abl signaling and GNF-2 inhibition.
Caption: Experimental workflow for in vitro kinase assay.
Experimental Protocols
This section provides a detailed methodology for a biochemical in vitro kinase assay to determine the inhibitory effect of GNF-2 on Abl kinase activity.
Protocol 1: In Vitro Bcr-Abl Kinase Assay (Biochemical)
This protocol is adapted from established methods for measuring Bcr-Abl kinase activity in the presence of an inhibitor.[4][7]
Materials:
-
Recombinant Bcr-Abl or c-Abl enzyme
-
GNF-2 compound
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% CHAPS)[1]
-
ATP
-
Peptide substrate (e.g., biotinylated Abltide)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP)
-
384-well or 96-well assay plates
-
Plate reader capable of luminescence detection or scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of GNF-2 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the GNF-2 stock solution in kinase buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Reaction Setup:
-
Add 2.5 µL of the diluted GNF-2 solution or DMSO vehicle control to the wells of the assay plate.
-
Add 5 µL of recombinant Bcr-Abl enzyme diluted in kinase buffer to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for the binding of GNF-2 to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP/substrate cocktail by mixing ATP and the peptide substrate in kinase buffer. The final concentration of ATP should be at or near the Km for the enzyme.
-
Add 12.5 µL of the 2X ATP/substrate cocktail to each well to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C or room temperature for a predetermined time (e.g., 60 minutes). Ensure the reaction proceeds within the linear range.
-
-
Reaction Termination and Detection (Example using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each GNF-2 concentration relative to the DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the GNF-2 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
Protocol 2: Cell-Based Bcr-Abl Autophosphorylation Assay
This protocol assesses the ability of GNF-2 to inhibit the autophosphorylation of Bcr-Abl within a cellular context.[7]
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNF-2 compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Bcr-Abl (pTyr) and anti-Bcr-Abl or a housekeeping protein (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed Bcr-Abl positive cells in culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with increasing concentrations of GNF-2 (and a DMSO vehicle control) for a specified period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated Bcr-Abl.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Bcr-Abl or a housekeeping protein.
-
Data Analysis:
-
Quantify the band intensities for phospho-Bcr-Abl and total Bcr-Abl (or the housekeeping protein).
-
Normalize the phospho-Bcr-Abl signal to the total Bcr-Abl or loading control signal.
-
Determine the concentration-dependent inhibition of Bcr-Abl autophosphorylation by GNF-2.
References
recommended working concentration of GNF-2-acid in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It operates through a non-ATP competitive mechanism, binding to the myristate-binding pocket of the Abl kinase domain.[3] This action stabilizes the inactive conformation of the Bcr-Abl protein, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways crucial for cell proliferation and survival.[3]
These application notes provide detailed information on the recommended working concentrations of GNF-2 in various cell culture applications, comprehensive experimental protocols, and a summary of its inhibitory activities. While the user requested information on "GNF-2-acid," the preponderance of scientific literature on Bcr-Abl inhibition in cell culture refers to GNF-2. This compound is described as a related compound used as a ligand for the synthesis of PROTACs.[4] Therefore, these notes focus on GNF-2, the active Bcr-Abl inhibitor.
Data Presentation
The inhibitory activity of GNF-2 is cell-line dependent. It is consistently potent against Bcr-Abl positive cell lines, including those with mutations that confer resistance to ATP-competitive inhibitors like imatinib.
Table 1: In Vitro Inhibitory Activity of GNF-2 against Bcr-Abl and Related Cell Lines
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Ba/F3.p210 | Cell Proliferation | 138 | [5][6] |
| K562 | Cell Proliferation | 273 | [2][5] |
| SUP-B15 | Cell Proliferation | 268 | [2][5] |
| Ba/F3.p210E255V (Imatinib-resistant) | Cell Proliferation | 268 | [2][5] |
| Ba/F3.p185Y253H (Imatinib-resistant) | Cell Proliferation | 194 | [2][5] |
| Bcr-Abl Autophosphorylation | Cellular Assay | 267 | [2][5] |
Signaling Pathway and Experimental Workflow
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
The following diagram illustrates the Bcr-Abl signaling pathway and the mechanism of inhibition by GNF-2. Bcr-Abl is a constitutively active tyrosine kinase that activates multiple downstream pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, leading to cell proliferation and survival. GNF-2 binds to the myristate-binding pocket of the Abl kinase domain, locking it in an inactive conformation and preventing downstream signaling.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of GNF-2 in cell culture.
Experimental Protocols
Protocol 1: Preparation of GNF-2 Stock Solution
Materials:
-
GNF-2 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the GNF-2 vial to room temperature before opening.
-
To prepare a 10 mM stock solution, dissolve 3.74 mg of GNF-2 (Molecular Weight: 374.32 g/mol ) in 1 mL of anhydrous DMSO.[6]
-
Vortex briefly to ensure the compound is fully dissolved.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C for long-term stability.[6]
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol is designed to determine the effect of GNF-2 on the proliferation of Bcr-Abl positive cells.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, SUP-B15, Ba/F3.p210)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNF-2 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.3-0.6 x 10^6 cells/mL in 100 µL of culture medium.[2]
-
Compound Preparation: Prepare serial dilutions of GNF-2 in culture medium. A typical concentration range to test is 5 nM to 10 µM. Include a DMSO-treated vehicle control (final DMSO concentration should be <0.5%).[2][6]
-
Treatment: Add the diluted GNF-2 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[2][5]
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control and determine the IC50 value.[2]
Protocol 3: Western Blot for Bcr-Abl Phosphorylation
This protocol assesses the inhibitory effect of GNF-2 on Bcr-Abl autophosphorylation.
Materials:
-
Bcr-Abl positive cells
-
GNF-2 stock solution (10 mM in DMSO)
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of GNF-2 (e.g., 0.1, 1, 10 µM) for 90 minutes. Include a DMSO-treated control.[5]
-
Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Troubleshooting and Stability
-
Stock Solutions: Prepare fresh working solutions from a frozen stock for each experiment to ensure compound stability.[6] For long-term experiments, it is advisable to replenish the cell culture media with fresh GNF-2 every 48-72 hours.[6]
-
Solubility: Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation of GNF-2.[6]
-
Dose-Response: It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.[6]
References
Application Notes and Protocols: Utilizing GNF-2-acid as a Negative Control in Bcr-Abl Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). GNF-2 is a potent and selective allosteric inhibitor of Bcr-Abl, binding to the myristate-binding pocket of the Abl kinase domain, which is distant from the ATP-binding site. This binding induces a conformational change that locks the kinase in an inactive state.[1] In any robust experimental design, the use of appropriate controls is paramount to validate the specificity of the observed effects. For studies involving GNF-2, its close structural analog, GNF-2-acid, serves as an ideal negative control. This document provides detailed application notes and protocols for the use of GNF-2 and this compound in Bcr-Abl inhibition studies.
This compound is the carboxylic acid analog of GNF-2. The primary amide group of GNF-2 is replaced by a carboxylic acid group in this compound. This seemingly minor structural modification is critical for its function as an inactive control. The amide group in GNF-2 is presumed to be essential for its binding to the myristoyl pocket and subsequent allosteric inhibition of Bcr-Abl. The presence of a carboxylic acid in this compound is expected to disrupt this interaction, rendering the molecule inactive against the kinase. Therefore, comparing the effects of GNF-2 with this compound allows researchers to distinguish the specific effects of Bcr-Abl inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Data Presentation
The following tables summarize the inhibitory activities of GNF-2 against various Bcr-Abl-positive cell lines. While direct experimental data for this compound is not available in the public domain, it is expected to have an IC50 value >10,000 nM in these assays when used as a negative control.
Table 1: In Vitro Activity of GNF-2 against Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Variant | Assay Type | GNF-2 IC50 (nM) | This compound IC50 (nM) (Expected) |
| Ba/F3.p210 | Wild-type | Proliferation | 138[2][3] | >10,000 |
| K562 | Wild-type | Proliferation | 273[2] | >10,000 |
| SUP-B15 | Wild-type | Proliferation | 268[2] | >10,000 |
| Ba/F3.p210 E255V | Imatinib-resistant | Proliferation | 268[2] | >10,000 |
| Ba/F3.p185 Y253H | Imatinib-resistant | Proliferation | 194[2] | >10,000 |
Table 2: In Vitro Activity of GNF-2 against Bcr-Abl Kinase and Downstream Signaling
| Assay Target | Assay Type | GNF-2 IC50 (nM) | This compound IC50 (nM) (Expected) |
| Bcr-Abl Autophosphorylation | Cellular | 267[2][3] | >10,000 |
| CrkII Phosphorylation | Cellular | 51[3] | >10,000 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the inhibitory effect of GNF-2 on Bcr-Abl, incorporating this compound as a negative control.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GNF-2 on the proliferation of Bcr-Abl-positive cell lines, using this compound as a negative control.
Materials:
-
Bcr-Abl expressing cell lines (e.g., K562, Ba/F3-p210)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
GNF-2
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Culture: Maintain Bcr-Abl expressing cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare stock solutions of GNF-2 and this compound in DMSO. Create a serial dilution of each compound in the culture medium.
-
Compound Treatment: Add 100 µL of the diluted GNF-2, this compound, or DMSO (vehicle control) to the respective wells. The final concentration of DMSO should not exceed 0.1%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the logarithm of the compound concentration. Determine the IC50 value using a suitable software.
Protocol 2: Western Blot Analysis of Bcr-Abl Downstream Signaling
Objective: To assess the effect of GNF-2 on the phosphorylation of Bcr-Abl downstream targets, such as STAT5, using this compound as a negative control.
Materials:
-
Bcr-Abl expressing cell lines
-
GNF-2 and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-Bcr-Abl, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Treat Bcr-Abl expressing cells with various concentrations of GNF-2, this compound, or DMSO for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
Caption: Bcr-Abl signaling and the inhibitory action of GNF-2.
Experimental Workflow for Bcr-Abl Inhibitor Testing
Caption: A typical workflow for evaluating Bcr-Abl inhibitors.
Conclusion
The use of this compound as a negative control is a critical component of rigorous Bcr-Abl inhibition studies employing GNF-2. By demonstrating that the biological effects observed with GNF-2 are absent when cells are treated with the structurally similar but inactive this compound, researchers can confidently attribute the observed anti-proliferative and signaling effects to the specific allosteric inhibition of Bcr-Abl. The protocols and data presented here provide a framework for conducting these essential experiments.
References
GNF-2-acid: Application in Targeted Protein Degradation Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a well-characterized allosteric inhibitor of the Bcr-Abl tyrosine kinase, a fusion protein that is a key driver in chronic myeloid leukemia (CML).[1][2][3][4] Unlike ATP-competitive inhibitors that bind to the kinase active site, GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1][2] This distinct mechanism of action makes GNF-2 and its analogs valuable tools for studying Bcr-Abl biology and for developing novel therapeutic strategies.
The carboxylic acid derivative, GNF-2-acid, has been identified as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein. The use of allosteric inhibitors, such as those derived from GNF-2, in PROTAC design is an emerging area of interest.[6][7][8][9][10]
This document provides a hypothetical application of this compound in the targeted degradation of the Bcr-Abl oncoprotein, a strategy with the potential to overcome resistance mechanisms associated with traditional kinase inhibitors. Detailed protocols for the synthesis and evaluation of a this compound-based PROTAC are provided to guide researchers in this innovative area of drug discovery.
Principle of this compound Based PROTACs
A hypothetical PROTAC utilizing this compound would be designed to target the Bcr-Abl protein for degradation. The this compound moiety would serve as the Bcr-Abl binding ligand, while a second ligand, such as one for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, would recruit the degradation machinery. The two ligands would be connected by a flexible linker.
The proposed mechanism of action involves the formation of a ternary complex between the Bcr-Abl protein, the this compound-based PROTAC, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Bcr-Abl. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, leading to the selective elimination of the Bcr-Abl protein from the cell.
Data Presentation
The following tables present illustrative quantitative data that would be generated during the evaluation of a hypothetical this compound-based PROTAC targeting Bcr-Abl.
Table 1: Illustrative Binding Affinities of a Hypothetical this compound PROTAC
| Compound | Target Protein | Binding Affinity (Kd, nM) | E3 Ligase (VHL) | Binding Affinity (Kd, nM) |
| This compound | Bcr-Abl | 50 | - | - |
| VHL Ligand | - | - | VHL | 150 |
| This compound-Linker-VHL PROTAC | Bcr-Abl | 75 | VHL | 200 |
Table 2: Illustrative In Vitro Degradation Profile of a Hypothetical this compound PROTAC in K562 Cells
| Compound | Target Protein | DC50 (nM) | Dmax (%) |
| This compound-Linker-VHL PROTAC | Bcr-Abl | 25 | 95 |
| This compound (Control) | Bcr-Abl | >10,000 | <10 |
| VHL Ligand (Control) | Bcr-Abl | >10,000 | <10 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound-Linker-VHL PROTAC
This protocol describes a general synthetic route for coupling this compound to a VHL ligand via a polyethylene glycol (PEG) linker.
Materials:
-
This compound
-
Amine-terminated VHL ligand (e.g., a derivative of VH032)
-
Boc-protected amino-PEG-acid linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agents like HATU
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reversed-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Activation of this compound: Dissolve this compound (1 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2 eq) and stir at room temperature for 30 minutes.
-
Coupling with Linker: To the activated this compound solution, add the Boc-protected amino-PEG-acid linker (1 eq). Stir the reaction mixture at room temperature overnight.
-
Purification of Intermediate: Purify the resulting this compound-linker-Boc intermediate by reversed-phase HPLC. Characterize the product by mass spectrometry.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of 20% TFA in DCM. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS). Evaporate the solvent to obtain the this compound-linker-NH2 intermediate.
-
Activation of VHL Ligand: In a separate flask, dissolve the amine-terminated VHL ligand (1 eq) and a coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF. Add DIPEA (2 eq) and stir for 30 minutes.
-
Final Coupling: Add the this compound-linker-NH2 intermediate to the activated VHL ligand solution. Stir at room temperature overnight.
-
Final Purification and Characterization: Purify the final this compound-Linker-VHL PROTAC by reversed-phase HPLC. Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for Bcr-Abl Degradation
This protocol is for assessing the degradation of Bcr-Abl in a CML cell line (e.g., K562) treated with the PROTAC.
Materials:
-
K562 cells
-
This compound-Linker-VHL PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Bcr-Abl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture K562 cells to 70-80% confluency. Seed the cells in 6-well plates. Treat the cells with increasing concentrations of the this compound-Linker-VHL PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours). Include a positive control with a known Bcr-Abl degrader if available, and a negative control with the PROTAC in the presence of MG132 (10 µM, pre-incubated for 1 hour) to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcr-Abl and GAPDH overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the Bcr-Abl levels to the GAPDH loading control. Calculate the percentage of Bcr-Abl degradation relative to the DMSO-treated control.
Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to assess the formation of the Bcr-Abl-PROTAC-VHL ternary complex.
Materials:
-
Purified recombinant Bcr-Abl protein
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled ligand for either Bcr-Abl (e.g., a fluorescent GNF-2 analog) or VHL (e.g., a fluorescent VHL ligand)
-
This compound-Linker-VHL PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the this compound-Linker-VHL PROTAC. Prepare solutions of the fluorescently labeled ligand, Bcr-Abl, and VBC complex at appropriate concentrations in the assay buffer.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled ligand and one of the proteins (e.g., fluorescent VHL ligand and VBC complex).
-
Titration: Add increasing concentrations of the this compound-Linker-VHL PROTAC to the wells.
-
Addition of Second Protein: Add a fixed concentration of the second protein (Bcr-Abl) to induce ternary complex formation.
-
Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. An increase in polarization upon the addition of the second protein indicates the formation of the ternary complex.
Visualizations
Caption: Bcr-Abl signaling and the point of GNF-2 inhibition.
Caption: Mechanism of this compound-based PROTAC action.
Caption: General workflow for PROTAC evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 7. Novel Allosteric Inhibitor-Derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Protein Kinases Degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of GNF-2-acid to a Linker for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The strategic design and synthesis of these heterobifunctional molecules are critical for their efficacy.
This document provides a detailed protocol for the conjugation of GNF-2-acid, a derivative of the Bcr-Abl inhibitor GNF-2, to a functionalized linker, a crucial step in the synthesis of PROTACs targeting proteins for which GNF-2 and its analogs have affinity. This compound serves as the "warhead" in this context. The protocol first outlines the preparation of this compound from its commercially available amide precursor, GNF-2. Subsequently, it details the amide bond formation between this compound and a representative amine-terminated linker.
Preparation of this compound from GNF-2
The conversion of the GNF-2 benzamide to this compound is achieved through hydrolysis. Both acidic and basic conditions can be employed for amide hydrolysis.[1][2] Below is a general protocol using acidic hydrolysis.
Experimental Protocol: Acidic Hydrolysis of GNF-2
Materials:
-
GNF-2
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve GNF-2 (1 equivalent) in a mixture of 1,4-dioxane and concentrated HCl (e.g., a 1:1 mixture).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (GNF-2) is consumed. This may take several hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conjugation of this compound to an Amine-Terminated Linker
The formation of a stable amide bond is a common and reliable method for attaching a warhead to a PROTAC linker.[3][4] This is typically achieved using a peptide coupling reagent.[5][6] The following protocol describes the conjugation of this compound to a representative amine-terminated polyethylene glycol (PEG) linker using HATU as the coupling agent.
Quantitative Data for Amide Coupling Reaction
| Reagent/Parameter | Molar Equivalence | Concentration/Amount | Purpose |
| This compound | 1.0 | e.g., 0.1 mmol | Warhead with carboxylic acid functional group |
| Amine-terminated Linker | 1.0 - 1.2 | 0.1 - 0.12 mmol | Linker with nucleophilic amine group |
| HATU | 1.1 - 1.5 | 0.11 - 0.15 mmol | Coupling reagent to activate carboxylic acid |
| DIPEA (Hünig's base) | 2.0 - 3.0 | 0.2 - 0.3 mmol | Non-nucleophilic base to neutralize acids |
| Anhydrous DMF | - | ~0.1 M | Aprotic polar solvent |
| Reaction Temperature | - | Room Temperature | Standard reaction condition |
| Reaction Time | - | 2 - 12 hours | Typical duration for amide coupling |
Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Amine-terminated linker (e.g., (2-aminoethoxy)ethanol or a longer PEG derivative with a terminal amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Activation of this compound:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
Add the amine-terminated linker (1.0 equivalent) to the activated this compound solution.
-
Continue to stir the reaction mixture at room temperature.
-
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC conjugate and the consumption of the starting materials. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure GNF-2-linker conjugate.
-
-
Characterization: Confirm the structure and purity of the final PROTAC molecule using ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Workflow for this compound Preparation
Caption: Workflow for the synthesis of this compound from GNF-2.
Workflow for PROTAC Conjugation
Caption: Workflow for conjugating this compound to an amine-linker.
References
GNF-2 Application Notes and Protocols for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GNF-2 in cellular assays. GNF-2 is a highly selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that stabilizes the inactive state of the enzyme.[3][4][5] This mechanism of action makes it a valuable tool for studying Bcr-Abl signaling and a potential therapeutic agent, particularly in combination with ATP-competitive inhibitors to overcome drug resistance.[3][6]
Data Presentation
The inhibitory activity of GNF-2 has been determined across various Bcr-Abl positive cell lines. The half-maximal inhibitory concentration (IC50) values from cell proliferation and phosphorylation assays are summarized below. A standard treatment duration for cell proliferation and viability assays is 48 hours.[1][7][8] For assays measuring the inhibition of Bcr-Abl autophosphorylation, a shorter incubation time of 90 minutes has been reported to be effective.[1]
| Cell Line | Bcr-Abl Variant | Assay Type | Treatment Duration | IC50 (nM) |
| K562 | p210 | Cell Proliferation | 48 hours | 273 |
| SUP-B15 | p210 | Cell Proliferation | 48 hours | 268 |
| Ba/F3.p210 | p210 | Cell Proliferation | 48 hours | 138 |
| Ba/F3.p210E255V | p210 (Imatinib-resistant) | Cell Proliferation | 48 hours | 268 |
| Ba/F3.p185Y253H | p185 (Imatinib-resistant) | Cell Proliferation | 48 hours | 194 |
| Ba/F3.p210 | p210 | Bcr-Abl Phosphorylation | 90 minutes | 267 |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of GNF-2's mechanism and its application in experimental settings, the following diagrams illustrate the Bcr-Abl signaling pathway and a general workflow for assessing GNF-2's cellular activity.
Experimental Protocols
Herein are detailed protocols for two key cellular assays to assess the efficacy of GNF-2.
Protocol 1: Cell Proliferation Assay (MTT-Based)
This protocol describes the determination of the anti-proliferative effects of GNF-2 on Bcr-Abl-positive cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[9]
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, SUP-B15)
-
Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum)
-
GNF-2
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density and viability.
-
Seed the cells in a 96-well plate at a density of approximately 0.3-0.6 x 10^6 cells/mL in a final volume of 100 µL per well.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of GNF-2 in anhydrous DMSO.[10]
-
Perform serial dilutions of the GNF-2 stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 5 nM to 10 µM).[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest GNF-2 concentration.
-
Add the diluted GNF-2 or vehicle control to the appropriate wells.
-
-
Incubation:
-
MTT Addition and Incubation:
-
Following the 48-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the GNF-2 concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 2: Western Blot Analysis of Bcr-Abl Phosphorylation
This protocol outlines the procedure to assess the inhibitory effect of GNF-2 on the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream targets, such as STAT5.
Materials:
-
Bcr-Abl positive cell lines
-
GNF-2
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Tris-Buffered Saline with Tween 20 (TBST)
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels relative to the total protein and loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of GNF-2-acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2-acid is a derivative of the allosteric Bcr-Abl inhibitor, GNF-2. It serves as a crucial research tool, particularly as a target protein ligand activity control in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. The proper preparation of stock solutions is paramount for ensuring the accuracy and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation of this compound stock solutions, based on the well-characterized properties of its parent compound, GNF-2.
Disclaimer: Specific solubility and stability data for this compound are not widely available. The following protocols are based on the properties of GNF-2. It is strongly recommended to perform a small-scale solubility test before preparing a large-scale stock solution of this compound.
Physicochemical Properties of GNF-2
A summary of the physicochemical properties of GNF-2 is presented below to guide the preparation of this compound solutions.
| Property | Value | References |
| Molecular Weight | 374.32 g/mol | [2] |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% | [3] |
Solubility Data for GNF-2
The solubility of GNF-2 in various common laboratory solvents is summarized in the table below. As a lipophilic molecule, GNF-2 exhibits poor aqueous solubility but is soluble in several organic solvents[2].
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥74 mg/mL | ~197.7 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2][4] |
| Soluble to 100 mM | 100 mM | ||
| Ethanol | Soluble to 50 mM | 50 mM | |
| 0.25 mg/mL | ~0.67 mM | [2] | |
| Dimethylformamide (DMF) | 25 mg/mL | ~66.8 mM | [2] |
| Water | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent moisture condensation[5][6].
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of this compound (assuming a molecular weight of 374.32 g/mol ).
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 374.32 g/mol x 1000 mg/g = 3.74 mg
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 3.74 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution[5].
-
Aiding Dissolution (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes or sonication for a few minutes can aid in dissolution[5][7]. Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and protect from light[6][7].
-
Long-term Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year)[6][8].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of a working solution from the high-concentration DMSO stock.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Appropriate sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity[7].
-
Fresh Preparation: Prepare working dilutions fresh on the day of the experiment. Avoid storing diluted aqueous solutions for extended periods[7].
Visualizations
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for G-2 in CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib have transformed CML treatment, the development of resistance, often through mutations in the ABL kinase domain, remains a clinical challenge.[1][2]
GNF-2 represents a different class of inhibitor that acts through a non-ATP competitive mechanism.[1][3] It functions as an allosteric inhibitor, binding to the myristoyl pocket of the ABL kinase domain.[1][2][4] This binding induces a conformational change that stabilizes the inactive state of the BCR-ABL protein, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for CML cell proliferation and survival.[2][5][6] These application notes provide detailed protocols for evaluating the efficacy of GNF-2 in CML cell lines.
Data Presentation
The anti-proliferative and inhibitory activities of GNF-2 have been assessed across various BCR-ABL positive CML cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability and cellular autophosphorylation assays are summarized below.
Table 1: In Vitro Efficacy of GNF-2 in CML Cell Lines
| Cell Line | BCR-ABL Variant | Assay Type | Incubation Time (hours) | GNF-2 IC50 (nM) |
| K562 | p210 | Cell Proliferation (MTT) | 48 | 273[3][5][6][7][8] |
| SUP-B15 | p210 | Cell Proliferation (MTT) | 48 | 268[3][6][7][8] |
| Ba/F3.p210 | p210 | Cell Proliferation (MTT) | 48 | 138[3][5][6][8][9] |
| Ba/F3.p210E255V | p210 (Imatinib-resistant) | Cell Proliferation | 48 | 268[6][8] |
| Ba/F3.p185Y253H | p185 (Imatinib-resistant) | Cell Proliferation | 48 | 194[6][8] |
| Bcr-Abl Autophosphorylation | - | Cellular Assay | 1.5 | 267[3][8] |
Signaling Pathways and Experimental Workflow
BCR-ABL Signaling and GNF-2 Inhibition
The diagram below illustrates the constitutively active BCR-ABL signaling pathway in CML cells and the mechanism of inhibition by GNF-2. GNF-2 allosterically binds to the myristoyl pocket, stabilizing an inactive conformation of the BCR-ABL kinase and preventing the phosphorylation of downstream substrates like STAT5 and CrkL, which are critical for cell proliferation and survival.[5]
General Experimental Workflow
A typical workflow for assessing the efficacy of GNF-2 in CML cell lines involves a series of in vitro experiments, starting from cell culture and treatment to endpoint assays measuring cell viability, apoptosis, and target inhibition.
Experimental Protocols
Protocol 1: K562 Cell Culture
Materials:
-
K562 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Humidified incubator (37°C, 5% CO2)
-
Trypan Blue solution
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Passage cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.[5]
-
Before each experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.[5]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[5][10]
Materials:
-
CML cell lines (e.g., K562)
-
Complete cell culture medium
-
GNF-2 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Harvest CML cells in the logarithmic growth phase and resuspend them in fresh culture medium.
-
Seed 5,000-10,000 cells in 100 µL of medium per well into a 96-well plate.[1]
-
Incubate the plate for 24 hours.[1]
-
Prepare serial dilutions of GNF-2 in complete medium. A suggested concentration range is 0.01 µM to 10 µM.[5]
-
Add 100 µL of the GNF-2 dilutions or a vehicle control (DMSO) to the respective wells.[1]
-
Incubate the plate for 48-72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[1][5]
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.[1][5]
-
Incubate the plate overnight in the dark.[1]
-
Read the absorbance at 570 nm using a microplate reader.[1][11]
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies apoptosis by detecting the translocation of phosphatidylserine to the outer cell membrane (an early apoptotic event) and plasma membrane integrity.
Materials:
-
Treated CML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of GNF-2 (e.g., 1 µM, 10 µM) for 48 hours.[3]
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blot for BCR-ABL Phosphorylation
This protocol assesses the inhibitory effect of GNF-2 on BCR-ABL autophosphorylation and the phosphorylation of its downstream targets like STAT5.
Materials:
-
Treated CML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with varying concentrations of GNF-2 (e.g., 0.1, 1, 10 µM) for 90 minutes.[3][6]
-
Determine the protein concentration of each lysate using a BCA assay.[6][11]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][10]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][10]
-
To ensure equal protein loading, re-probe the membrane with an antibody against total BCR-ABL or a housekeeping protein like β-actin.[10]
Conclusion
GNF-2 serves as a valuable research tool and a promising therapeutic candidate for CML by targeting BCR-ABL through a unique allosteric mechanism.[1] The protocols outlined in this document provide a framework for the systematic evaluation of GNF-2 and other allosteric inhibitors in CML cell lines, enabling researchers to assess their anti-proliferative and pro-apoptotic effects, and to elucidate their impact on the BCR-ABL signaling pathway. The potential for combination therapies with ATP-competitive inhibitors to overcome resistance further highlights the importance of such preclinical investigations.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
GNF-2-acid: A Critical Tool for Elucidating Off-Target Effects of the Bcr-Abl Inhibitor GNF-2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a potent and selective allosteric inhibitor of the Bcr-Abl kinase, a key driver of chronic myeloid leukemia (CML).[1][2] It binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[3][4] While GNF-2 exhibits high selectivity for Bcr-Abl, the potential for off-target effects is a critical consideration in drug development and mechanistic studies.[5][6] To distinguish between on-target and off-target effects of GNF-2, a structurally related, biologically inactive control compound is essential. GNF-2-acid serves as this crucial negative control. This document provides detailed application notes and protocols for the use of this compound in studying the off-target effects of GNF-2.
GNF-2 and this compound: Chemical Structures and Rationale for Use
GNF-2 is chemically known as 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide, with the CAS number 778270-11-4.[3][7] Its molecular formula is C₁₈H₁₃F₃N₄O₂.[3]
For the purpose of these application notes, we will operate under the assumption that this compound is a derivative of GNF-2 in which a critical functional group has been modified to abolish its binding to the Bcr-Abl myristate pocket, rendering it biologically inactive. This is a common strategy for creating negative controls for small molecule inhibitors. One such described inactive analog is a methylated version of GNF-2.[8] this compound is commercially available as an activity control for GNF-2.[9]
The use of an inactive analog like this compound is paramount in attributing a biological observation specifically to the inhibition of the intended target, in this case, Bcr-Abl. By comparing the effects of GNF-2 with this compound at equivalent concentrations, researchers can differentiate between phenotypes caused by Bcr-Abl inhibition (observed only with GNF-2) and those resulting from off-target interactions or general compound properties (observed with both GNF-2 and this compound).
Data Presentation
Table 1: In Vitro and Cellular IC₅₀ Values for GNF-2
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of GNF-2 against various Bcr-Abl positive cell lines and in biochemical assays. This compound is expected to be inactive in these assays at comparable concentrations.
| Target/Cell Line | Assay Type | GNF-2 IC₅₀ (nM) |
| Bcr-Abl (cellular autophosphorylation) | Cellular Assay | 267[1][10] |
| Ba/F3.p210 | Cell Proliferation | 138[10][11] |
| K562 (Bcr-Abl positive cell line) | Cell Proliferation | 273[10][11] |
| SUP-B15 (Bcr-Abl positive cell line) | Cell Proliferation | 268[10][11] |
| Ba/F3.p210E255V (mutant Bcr-Abl) | Cell Proliferation | 268[10][11] |
| Ba/F3.p185Y253H (mutant Bcr-Abl) | Cell Proliferation | 194[12] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects on Cell Proliferation
This protocol outlines a method to determine whether the anti-proliferative effects of GNF-2 are due to its on-target activity against Bcr-Abl or potential off-target effects, using this compound as a negative control.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210)
-
Bcr-Abl negative cell line (e.g., Ba/F3 parental)
-
Complete cell culture medium
-
GNF-2
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Bcr-Abl positive and negative cells into 96-well plates at a density that permits logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of GNF-2 and this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Add the diluted compounds and vehicle control to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the IC₅₀ values.
Expected Results:
-
GNF-2 should inhibit the proliferation of Bcr-Abl positive cells in a dose-dependent manner.
-
This compound should not significantly inhibit the proliferation of Bcr-Abl positive cells at the same concentrations.
-
Neither GNF-2 nor this compound should exhibit significant cytotoxicity in Bcr-Abl negative cells at concentrations effective against Bcr-Abl positive cells. Any observed toxicity in both cell types with both compounds at high concentrations may indicate a general cytotoxic off-target effect.
Protocol 2: Western Blot Analysis of Bcr-Abl Signaling
This protocol is designed to confirm the on-target activity of GNF-2 by assessing the phosphorylation of Bcr-Abl and its downstream targets. This compound is used to control for any non-specific effects on protein phosphorylation.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
GNF-2
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Bcr-Abl (pY245), anti-Bcr-Abl, anti-phospho-STAT5 (pY694), anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat Bcr-Abl positive cells with GNF-2, this compound, and DMSO at a concentration known to be effective for GNF-2 (e.g., 1 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate with an imaging system.
-
Expected Results:
-
GNF-2 treatment should lead to a significant decrease in the phosphorylation of Bcr-Abl and STAT5 compared to the DMSO control.
-
This compound treatment should not affect the phosphorylation levels of Bcr-Abl or STAT5.
-
Total protein levels of Bcr-Abl, STAT5, and GAPDH should remain unchanged across all treatment conditions.
Visualizations
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
Caption: Allosteric inhibition of Bcr-Abl by GNF-2 blocks downstream signaling, while this compound has no effect.
Experimental Workflow for Off-Target Effect Investigation
References
- 1. caymanchem.com [caymanchem.com]
- 2. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Gnf-2 | C18H13F3N4O2 | CID 5311510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. GNF-2 | CAS 778270-11-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. GNF-2 | 778270-11-4 [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. CAS 778270-11-4 | Gnf-2 - Synblock [synblock.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with GNF-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in the pathogenesis of Chronic Myeloid Leukemia (CML). Unlike ATP-competitive inhibitors that target the kinase's active site, GNF-2 binds to the myristoyl pocket of the Abl kinase domain.[1] This unique mechanism of action induces a conformational change that locks the Bcr-Abl protein in an inactive state, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival.[1][2]
These application notes provide detailed protocols for assessing cell viability following GNF-2 treatment using two common methods: the MTT assay and the Trypan Blue exclusion assay. Additionally, this document includes a summary of GNF-2's inhibitory activity and a visual representation of the Bcr-Abl signaling pathway.
Note: The compound is consistently referred to in scientific literature as GNF-2. "GNF-2-acid" may be a slight misnomer or refer to a specific salt form not commonly cited.
Data Presentation
The inhibitory effects of GNF-2 on the proliferation of various Bcr-Abl positive cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour treatment period.
| Cell Line | Bcr-Abl Variant | IC50 (nM) |
| K562 | p210 | 273[3] |
| SUP-B15 | p210 | 268[3] |
| Ba/F3.p210 | p210 | 138[4] |
| Ba/F3.p210E255V | p210 (Imatinib-resistant) | 268[3] |
| Ba/F3.p185Y253H | p185 (Imatinib-resistant) | 194[3] |
Signaling Pathway and Mechanism of Action
The Bcr-Abl fusion protein possesses a constitutively active tyrosine kinase that activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to increased cell proliferation and inhibition of apoptosis.[5] GNF-2 exerts its inhibitory effect by binding to the myristoyl pocket of the Abl kinase domain, which is distinct from the ATP-binding site. This allosteric inhibition stabilizes an inactive conformation of the kinase, preventing its autophosphorylation and the subsequent activation of downstream effectors like STAT5 and CrkL.[1][2]
GNF-2 allosterically inhibits the Bcr-Abl kinase, blocking downstream pro-survival signaling.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of GNF-2 on the proliferation of Bcr-Abl positive cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][6][7] This assay measures the metabolic activity of viable cells.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, SUP-B15)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNF-2 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow:
Workflow for the MTT cell viability assay with GNF-2 treatment.
Procedure:
-
Cell Seeding: Seed the Bcr-Abl positive cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of GNF-2 in culture medium from the stock solution. A typical concentration range to test is from 5 nM to 10 µM.[3] Include a vehicle control (DMSO) at the same final concentration as in the highest GNF-2 dilution.
-
Treatment: Add the diluted GNF-2 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[3][4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[7]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol describes how to determine cell viability based on the principle that viable cells with intact membranes exclude the Trypan Blue dye, while non-viable cells take it up and appear blue.[9][10][11]
Materials:
-
Cell suspension treated with GNF-2
-
Trypan Blue solution (0.4%)[11]
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Experimental Workflow:
Workflow for the Trypan Blue exclusion assay.
Procedure:
-
Cell Preparation: Culture and treat cells with the desired concentrations of GNF-2 for the specified duration (e.g., 48 hours).
-
Cell Harvesting: After treatment, collect the cells. For suspension cultures, gently mix and transfer an aliquot to a microcentrifuge tube. For adherent cells, trypsinize and resuspend in culture medium, then transfer an aliquot.
-
Staining: In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[11] Mix gently.
-
Incubation: Allow the mixture to incubate at room temperature for approximately 3-5 minutes.[9][10] Avoid prolonged incubation as it may lead to the staining of viable cells.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Viability = (Number of viable cells / Total number of cells) x 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
GNF-2-acid precipitation in cell culture media
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing GNF-2 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the handling, storage, and use of GNF-2, with a particular focus on its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is GNF-2 and what is its mechanism of action?
A1: GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl fusion protein.[1][2] It functions as an allosteric inhibitor by binding to the myristate-binding pocket of the Abl kinase domain.[2][3] This binding stabilizes the inactive conformation of Bcr-Abl, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival in Bcr-Abl-positive cells.[3][4]
Q2: How should I prepare and store GNF-2 stock solutions?
A2: Proper preparation and storage of GNF-2 stock solutions are critical for maintaining its activity and preventing precipitation.
-
Reconstitution : It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[5] For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.74 mg of GNF-2 (Molecular Weight: 374.32 g/mol ) in 1 mL of anhydrous DMSO.[5] Ensure the compound is fully dissolved by vortexing briefly.[5]
-
Storage of Solid Compound : The solid form of GNF-2 should be stored desiccated at -20°C.[5]
-
Stock Solution Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C for short-term storage (up to one month) and -80°C for long-term stability (up to one year).[1][6]
Q3: What is the recommended working concentration of GNF-2 in cell culture?
A3: The optimal working concentration of GNF-2 is cell line-dependent. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[5] Published IC50 values for Bcr-Abl-positive cell lines are typically in the nanomolar range. For instance, the IC50 for Ba/F3.p210 cells is reported to be 138 nM, while for K562 and SUP-B15 cells, it is 273 nM and 268 nM, respectively.[1][5]
Q4: My GNF-2 is precipitating when I add it to my cell culture medium. What are the common causes?
A4: GNF-2 is a lipophilic molecule with poor aqueous solubility, which can lead to precipitation in cell culture media.[7] Several factors can contribute to this issue:
-
Solvent-Related Issues : A common cause of precipitation is the abrupt change in solvent polarity when a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium.[8]
-
High Final Concentration : Exceeding the solubility limit of GNF-2 in the final culture medium will inevitably lead to precipitation.[8]
-
Final DMSO Concentration : While DMSO is an effective solvent for GNF-2, its final concentration in the cell culture medium should be kept low (typically ≤ 0.1% to < 0.5%) to avoid both solvent-induced cytotoxicity and compound precipitation.[5][9]
-
Temperature Fluctuations : Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[8][10]
-
Interactions with Media Components : Components within the culture medium, such as salts and proteins, can interact with GNF-2 and lead to the formation of insoluble complexes.[8]
-
pH of the Medium : The pH of the cell culture medium can influence the solubility of GNF-2.[8][11]
Troubleshooting Guides
Issue: GNF-2 Precipitation in Cell Culture Medium
This guide provides a systematic approach to resolving GNF-2 precipitation issues during your cell culture experiments.
Step 1: Visual Inspection
-
Visually inspect the cell culture medium after the addition of GNF-2.[5] Look for any signs of cloudiness, haziness, or the formation of visible particles or crystals.[8] This can be done with the naked eye or under a microscope.[8]
Step 2: Review Preparation of GNF-2 Working Solution
-
Stock Solution : Ensure your GNF-2 stock solution is fully dissolved in anhydrous DMSO.[12] If you observe any precipitation in the stock, gentle warming (e.g., 37°C for 10 minutes) or sonication may help to redissolve the compound.[9][12]
-
Serial Dilution : Instead of adding the high-concentration stock solution directly to the full volume of media, perform serial dilutions. First, dilute the stock solution in a small volume of culture medium before adding it to the final culture vessel.
-
Final DMSO Concentration : Double-check your calculations to ensure the final concentration of DMSO in your cell culture medium is at an acceptable level (ideally ≤ 0.1%).[9]
Step 3: Optimize Experimental Conditions
-
Lower GNF-2 Concentration : If precipitation persists, consider lowering the final concentration of GNF-2 in your experiment.[9]
-
Test Different Media : The composition of your cell culture medium can influence GNF-2 solubility.[8] If your experimental design allows, test the solubility of GNF-2 in different base media.[8]
-
pH Stability : For long-term experiments, consider using a buffered medium (e.g., with HEPES) to maintain a stable pH.[8]
Step 4: Consider Co-solvents (for challenging preparations)
-
For certain applications, particularly in vivo studies, the use of co-solvents may be necessary to improve solubility.[12] A formulation containing PEG300 and Tween-80 has been suggested to maintain GNF-2 solubility in aqueous media.[9] However, the compatibility of these co-solvents with your specific cell line must be verified.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
troubleshooting unexpected results with GNF-2-acid control
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing GNF-2 and its corresponding acid control, GNF-2-acid, in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF-2?
GNF-2 is a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 binds to the myristoyl-binding pocket located in the C-terminal lobe of the Abl kinase domain.[3][4] This binding induces a conformational change that locks the Bcr-Abl protein in an inactive state, thereby inhibiting its downstream signaling pathways that lead to cell proliferation and survival.[5][6]
Q2: What is this compound and what is its intended use in experiments?
This compound is designed to serve as an activity control in experiments.[7] It is structurally related to GNF-2 but is generally expected to be inactive or significantly less active as a Bcr-Abl inhibitor. Its primary application is as a negative control to demonstrate that the observed biological effects of GNF-2 are due to its specific interaction with Bcr-Abl and not due to non-specific effects of the chemical scaffold.
Q3: What are the recommended storage and handling procedures for GNF-2 and this compound?
For long-term storage, both GNF-2 and this compound should be stored as a solid at -20°C, where they are stable for at least four years.[8] Stock solutions should be prepared in anhydrous DMSO, as moisture can reduce solubility.[9][10] DMSO stock solutions can be stored at -80°C for up to one year.[8] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Unexpected Results with this compound Control
Issue 1: this compound shows unexpected biological activity or cytotoxicity.
If this compound, intended as an inactive control, is producing a biological effect, consider the following possibilities and troubleshooting steps.
Potential Causes:
-
Impurity or Degradation: The this compound preparation may contain impurities or may have degraded into an active compound.
-
Off-Target Effects: At high concentrations, the chemical scaffold may exhibit off-target effects unrelated to Bcr-Abl inhibition.
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) used to deliver this compound may be causing cellular stress or toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected this compound activity.
Issue 2: GNF-2 shows less activity than expected or no activity.
If the active compound, GNF-2, is not producing the expected inhibitory effect, follow these troubleshooting steps.
Potential Causes:
-
Compound Instability: The GNF-2 may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions.
-
Cellular Resistance: The cell line used may have or may have developed resistance to allosteric Bcr-Abl inhibitors.
-
Assay Issues: Problems with the experimental assay, such as reagent failure or incorrect timing.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing GNF-2-Acid Concentration for PROTAC Synthesis: A Technical Support Center
For researchers and scientists engaged in the development of Proteolysis Targeting Chimeras (PROTACs), the precise optimization of each component is critical for success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) specifically addressing the challenges encountered when optimizing the concentration of GNF-2-acid in PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
This compound serves as a crucial negative control in PROTAC development. While its structural analog, GNF-2, is an allosteric inhibitor of the Bcr-Abl tyrosine kinase, this compound is designed to be biologically inactive as a kinase inhibitor. Its inclusion in a PROTAC construct allows researchers to verify that the observed degradation of the target protein is a direct result of the PROTAC-mediated ubiquitination pathway and not due to off-target effects of the warhead itself. A PROTAC synthesized with this compound should not induce degradation of the target protein, thus validating the mechanism of action of the active PROTAC.
Q2: What are the key considerations for this compound concentration during the conjugation reaction?
The optimal concentration of this compound in a conjugation reaction depends on several factors, including the nature of the linker, the E3 ligase ligand, the coupling chemistry employed, and the scale of the reaction. A typical starting point is to use a 1:1 to 1.2:1 molar ratio of this compound to the linker-E3 ligase ligand complex. Excess this compound can lead to purification challenges, while an insufficient amount will result in a low yield of the final PROTAC.
Q3: How does the solubility of this compound impact the reaction?
This compound, like many small molecules, has limited solubility in aqueous solutions. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. It is crucial to ensure that the final concentration of the organic solvent in the reaction does not exceed a level that could precipitate other reactants or inhibit the coupling reaction.
Troubleshooting Guide: this compound Conjugation Reactions
This guide addresses common issues encountered during the conjugation of this compound to a linker-E3 ligase ligand complex.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient Coupling Chemistry: The chosen coupling reagents (e.g., HATU, HOBt) may not be optimal for the specific functional groups on this compound and the linker. | - Screen different coupling reagents and bases (e.g., DIPEA).- Vary the reaction temperature and time. A longer reaction time at a lower temperature may improve yield. |
| 2. Suboptimal Molar Ratios: Incorrect stoichiometry of reactants can lead to incomplete conversion. | - Perform small-scale test reactions with varying molar ratios of this compound to the linker complex (e.g., 1:1, 1.2:1, 1.5:1).- Use a slight excess of the more valuable or limiting reactant. | |
| 3. Reactant Degradation: this compound or other reactants may be unstable under the reaction conditions. | - Ensure all reactants are of high purity and stored under appropriate conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Multiple Byproducts in the Reaction Mixture | 1. Side Reactions: The coupling reagents may be reacting with other functional groups on the molecules. | - Utilize protecting groups for sensitive functionalities on the linker or E3 ligase ligand.- Optimize the reaction conditions (temperature, solvent) to minimize side reactions. |
| 2. Impure Starting Materials: Impurities in this compound or the linker can lead to the formation of multiple products. | - Purify all starting materials by chromatography (e.g., HPLC, column chromatography) before use.- Confirm the purity of starting materials by analytical techniques such as LC-MS and NMR. | |
| Difficulty in Purifying the Final PROTAC | 1. Excess Unreacted this compound: A large excess of this compound can co-elute with the desired product. | - Optimize the molar ratio to use a minimal excess of this compound.- Employ orthogonal purification techniques. For example, if the linker contains a specific tag, affinity chromatography can be used. |
| 2. Similar Polarity of Product and Byproducts: The desired PROTAC and byproducts may have very similar retention times on chromatography. | - Use a high-resolution HPLC column and optimize the gradient elution method.- Consider derivatizing the byproducts to alter their polarity before purification. |
Experimental Protocols
General Protocol for this compound Conjugation via Amide Coupling
This protocol provides a general workflow for the amide coupling of this compound (assuming it has a carboxylic acid moiety) to an amine-functionalized linker-E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized linker-E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC grade solvents for purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-functionalized linker-E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add the this compound solution to the linker solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired this compound-containing PROTAC.
-
Characterize the final product by LC-MS and NMR.
Table 1: Recommended Starting Concentrations for Amide Coupling
| Reagent | Molar Equivalence | Typical Concentration |
| Amine-Linker-E3 Ligand | 1.0 | 10-50 mM |
| This compound | 1.2 | 12-60 mM |
| HATU | 1.2 | 12-60 mM |
| HOBt | 1.2 | 12-60 mM |
| DIPEA | 3.0 | 30-150 mM |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful PROTAC synthesis.
Caption: Workflow for this compound PROTAC synthesis.
This diagram illustrates the key stages of synthesizing a this compound-containing PROTAC, from reactant preparation through to the final analysis of the purified product.
By following these guidelines and troubleshooting steps, researchers can more effectively optimize the concentration of this compound in their PROTAC synthesis, leading to the successful development of robust negative controls for their targeted protein degradation studies.
potential cytotoxicity of GNF-2-acid at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of GNF-2-acid, particularly at high concentrations. As a structural analog of the Bcr-Abl inhibitor GNF-2, its cytotoxic profile is of significant interest. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to GNF-2?
A1: this compound is a close structural analog of GNF-2, a well-characterized allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] this compound is sometimes used as a control compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The key structural difference is the presence of a carboxylic acid functional group, which may alter its physicochemical properties, such as solubility and cell permeability, and potentially its biological activity and cytotoxic profile.
Q2: Is there any available data on the cytotoxicity of this compound at high concentrations?
A2: Currently, there is a lack of publicly available data specifically detailing the cytotoxicity of this compound at any concentration. Therefore, direct experimental evaluation is necessary to determine its cytotoxic potential.
Q3: What is the known cytotoxicity of the parent compound, GNF-2?
A3: GNF-2 has been shown to be a potent inhibitor of Bcr-Abl positive cell lines, with IC50 values for cell proliferation in the nanomolar range.[2][4] It has been reported that GNF-2 does not exhibit cytotoxic effects on non-transformed cells at concentrations up to 10 µM.[1] However, at concentrations between 1 and 10 µM, GNF-2 has been observed to induce apoptosis in Bcr-Abl-transformed cells.[1][2]
Q4: How might the carboxylic acid group on this compound affect its cytotoxicity compared to GNF-2?
A4: The addition of a carboxylic acid group can have several effects on a molecule's biological activity. It can alter the compound's polarity, which may affect its ability to cross cell membranes. The acidic nature of the group could also influence interactions with off-target proteins or affect the local cellular microenvironment, which in some cases has been shown to modulate cytotoxicity.[5][6][7] The cytotoxic effects of organic acids can be influenced by the pH and the number of carboxylic acid groups in their structure.[6][7]
Q5: What are the primary safety concerns when handling this compound?
A5: While specific safety data for this compound is not available, it is prudent to handle it with the same precautions as other novel chemical entities. A safety data sheet for a related compound, GNF-2-PEG-acid, indicates that it may be harmful if swallowed and is very toxic to aquatic life. Standard laboratory personal protective equipment (PPE), such as gloves, lab coat, and eye protection, should be worn. For powdered compounds, handling in a chemical fume hood is recommended to avoid inhalation.
Quantitative Data Summary for GNF-2
The following table summarizes the reported in vitro inhibitory concentrations of the parent compound, GNF-2, providing a baseline for designing experiments with this compound.
| Target/Cell Line | Assay Type | IC50 (nM) |
| Ba/F3.p210 | Cell Proliferation | 138 |
| K562 | Cell Proliferation | 273 |
| SUP-B15 | Cell Proliferation | 268 |
| Ba/F3.p210E255V (mutant) | Cell Proliferation | 268 |
| Ba/F3.p185Y253H (mutant) | Cell Proliferation | 194 |
| Bcr-Abl Autophosphorylation | Cellular Assay | 267 |
Data compiled from multiple sources.[1][2][4]
Visualized Signaling Pathway and Workflows
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
Caption: General workflow for assessing the cytotoxicity of a test compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.[8] |
| Unexpectedly High Cytotoxicity at Low Concentrations | - Contamination of cell culture (e.g., mycoplasma)- Instability or precipitation of this compound in media- Error in stock solution concentration | - Regularly test cell cultures for mycoplasma contamination.- Visually inspect the media for any precipitate after adding the compound. Consider performing a solubility test.- Prepare a fresh stock solution and verify the calculations. |
| No Observed Cytotoxicity, Even at High Concentrations | - Cell line is resistant to the compound's mechanism of action- Compound is not cell-permeable- Degradation of this compound | - Use a positive control (e.g., a known cytotoxic agent) to ensure the assay is working correctly.- Consider using a different cell line or a cell permeabilization agent (though this may introduce artifacts).- Prepare fresh solutions for each experiment and consider the stability of the compound in your culture media over the incubation period.[9] |
| High Background Signal in Control Wells | - Contamination of reagents or media- High cell density- Autofluorescence of the compound (in fluorescence-based assays) | - Use fresh, sterile reagents and media.- Optimize cell seeding density to avoid overgrowth.- Include a "compound only" control (no cells) to measure any intrinsic signal from this compound.[10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (serum-free medium is often recommended during the assay)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit, or 10X Triton X-100)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three sets of controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with lysis buffer 45 minutes before the assay endpoint.
-
Background: Medium only.
-
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Caption: A logical guide for troubleshooting common issues in cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Influence of pH on the cytotoxic activity of organic acids against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GNF-2-acid degradation and proper storage conditions
Disclaimer: As of November 2025, specific degradation pathway and stability data for GNF-2-acid is limited in publicly available literature. The following information is largely based on data for the related compound GNF-2 and general principles for handling and storing organic carboxylic acids. It is strongly recommended that users perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended to minimize potential degradation.[1] Based on the stability of the related compound GNF-2, the solid form is expected to be stable for years under these conditions.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C for long-term stability.[3][4] It is advisable to use freshly prepared solutions for experiments whenever possible.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all chemical solutions from light to prevent potential photolytic degradation.[3] Store solutions in amber vials or wrap containers in aluminum foil.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure of this compound and general chemical principles, potential degradation pathways may include:
-
Hydrolysis: The amide and carboxylic acid functional groups could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Decarboxylation: As a carboxylic acid, there is a potential for decarboxylation under certain conditions, such as high heat.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity or inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid this compound. 2. Ensure the stock solution is properly aliquoted and stored at -20°C or -80°C. 3. Verify the purity and dryness of the DMSO used for reconstitution. |
| Degradation of this compound in the experimental medium. | 1. Prepare working solutions fresh for each experiment from a frozen stock aliquot. 2. For long-term experiments (e.g., > 24-48 hours), consider replenishing the medium with fresh this compound.[3] | |
| Precipitation of this compound in aqueous media | Poor aqueous solubility. | 1. Ensure the final concentration of DMSO in the aqueous medium is kept low (typically <0.5%) but sufficient to maintain solubility. 2. Check the pH of your experimental medium, as it can affect the solubility of a carboxylic acid. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not currently available. The following table summarizes the stability of the related compound, GNF-2, for reference.
Table 1: Storage and Stability of GNF-2
| Form | Storage Condition | Reported Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| +4°C | Recommended by some suppliers | ||
| Solution in DMSO | -80°C | Up to 2 years | [4] |
| -20°C | Up to 1 year | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC-grade DMSO, water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.[5][6]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.[5][6]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.[5][6]
-
Thermal Degradation: Expose the solid this compound to dry heat at 70°C for 48 hours.[6]
-
Photolytic Degradation: Expose a solution of this compound (~100 µg/mL in a suitable solvent) to light according to ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples. Neutralize the acid and base hydrolysis samples. Analyze all samples by a stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
inconsistent GNF-2-acid activity in repeated experiments
Technical Support Center: GNF-2 & GNF-2-acid
Welcome to the GNF-2 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the allosteric Bcr-Abl inhibitor, GNF-2, and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is GNF-2 and how does it inhibit Bcr-Abl kinase?
GNF-2 is a highly selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, GNF-2 binds to the myristoyl pocket located in the C-terminal lobe of the ABL kinase domain.[3][4][5] This binding event induces a conformational change that locks the kinase in an inactive state, preventing the phosphorylation of downstream substrates.[3][6] This unique mechanism allows GNF-2 to be effective against certain Bcr-Abl mutants resistant to ATP-competitive inhibitors.[7]
Q2: What is the difference between GNF-2 and this compound?
While GNF-2 is the well-characterized allosteric inhibitor, "this compound" is described as a target protein ligand activity control.[8] It can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] For standard kinase inhibition assays, GNF-2 is the appropriate compound to use. If you are working on PROTAC development, this compound serves as a component for creating the final PROTAC molecule.[8]
Q3: My IC50 values for GNF-2 are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in kinase assays and can stem from several factors:
-
Compound Solubility and Stability: GNF-2 has poor aqueous solubility and is typically dissolved in an organic solvent like DMSO.[9][10] Inconsistent stock solution preparation, precipitation upon dilution into aqueous assay buffers, or degradation due to improper storage can lead to significant variability.[11]
-
Reagent Quality and Consistency: Variations in the purity and activity of the recombinant kinase, substrate, or ATP can lead to shifting results.[12][13] The age and handling of cells in cell-based assays (e.g., passage number, cell density) are also critical.[13]
-
Assay Conditions: Kinase activity is highly sensitive to buffer pH, ionic strength, temperature, and incubation times.[14][15] Minor deviations in these parameters between experiments can alter enzyme kinetics and inhibitor potency.
-
Pipetting and Mixing: Technical errors such as inaccurate pipetting, especially with viscous solutions or small volumes, and inadequate mixing of reagents can introduce significant variability.[12][13]
Troubleshooting Guide: Inconsistent GNF-2 Activity
This guide provides a systematic approach to diagnosing and resolving common issues.
Problem 1: High Variability in Replicate Wells or Between Assays
| Potential Cause | Recommended Solution |
| Compound Precipitation | 1. Visually Inspect: After diluting the GNF-2 stock into your aqueous assay buffer, check for any visible precipitate.[11]2. Solvent Concentration: Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and avoid solvent-induced effects.[10]3. Fresh Dilutions: Always prepare fresh working dilutions from a frozen stock aliquot on the day of the experiment.[10] |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay.2. Proper Technique: Use reverse pipetting for viscous solutions like concentrated stocks. Ensure consistent tip immersion depth.[12] |
| Inadequate Mixing | 1. Thorough Mixing: Gently vortex or invert all reagent solutions before adding them to the plate. Ensure the final reaction mixture in each well is mixed thoroughly without introducing bubbles.[12] |
| Temperature Gradients | 1. Equilibrate Reagents: Allow all reagents and assay plates to equilibrate to the reaction temperature before starting.[14]2. Avoid Edge Effects: To minimize evaporation, avoid using the outer wells of the plate or fill them with buffer.[12] |
Problem 2: GNF-2 Appears Less Potent (Higher IC50) Than Expected
The reported IC50 for GNF-2 against Bcr-Abl transformed cells is typically in the nanomolar range.[16]
| Potential Cause | Recommended Solution |
| Degraded GNF-2 Stock | 1. Proper Storage: Store solid GNF-2 desiccated at -20°C. Store DMSO stock solutions in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[11]2. Purchase New Compound: If degradation is suspected, obtain a new vial of the compound. |
| Suboptimal ATP Concentration | 1. Measure Km of ATP: The apparent potency of non-ATP competitive inhibitors can sometimes be influenced by ATP concentration. Determine the Michaelis constant (Km) for ATP with your specific kinase preparation and use an ATP concentration at or near this value.[3] |
| Inactive Kinase Enzyme | 1. Check Enzyme Activity: The activity of recombinant enzymes can vary between batches and decrease with improper storage.[13] Always run a positive control (e.g., a known potent inhibitor) to confirm enzyme activity.2. Proper Handling: Keep the enzyme on ice at all times and follow the manufacturer's storage recommendations. |
| Assay Signal Interference | 1. Run Controls: Test GNF-2 in the assay without the kinase enzyme to check if it interferes with the detection reagents (e.g., fluorescence quenching or luciferase inhibition).[13] |
Summary of Reported GNF-2 IC50 Values
| Cell Line / Target | Assay Type | IC50 (nM) |
|---|---|---|
| Ba/F3 p210 | Proliferation | 138[1][16] |
| K562 | Proliferation | 273[1][16] |
| SUP-B15 | Proliferation | 268[1][16] |
| Bcr-Abl | Phosphorylation | 267[16] |
| Ba/F3 p210 E255V | Proliferation | 268[1] |
| Ba/F3 p185 Y253H | Proliferation | 194[1] |
Experimental Protocols & Visual Guides
Protocol 1: Preparation of GNF-2 Stock Solution
-
Equilibrate: Allow the vial of solid GNF-2 to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the GNF-2 powder in high-quality, anhydrous DMSO.[11] For example, to make 1 mL of a 10 mM stock of GNF-2 (MW: 374.32 g/mol ), dissolve 3.74 mg in 1 mL of DMSO.[11]
-
Dissolution: Vortex the solution briefly to ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary.[10]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or -80°C for up to two years.[11]
Protocol 2: In Vitro ABL Kinase Assay (Luminescence-based)
This protocol is adapted from standard ADP-Glo™ kinase assay methodologies.[3]
-
Compound Plating: Prepare a serial dilution of GNF-2 in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 2.5 µL of the diluted GNF-2 or DMSO vehicle control to the wells of a white, opaque 384-well plate.[3]
-
Enzyme/Substrate Addition: Prepare a 2X solution of recombinant Abl kinase and a suitable substrate (e.g., Abltide) in kinase buffer. Add 2.5 µL of this solution to each well.[3]
-
Pre-incubation (Optional but Recommended): Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase before initiating the reaction.[7]
-
Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. Initiate the kinase reaction by adding 5 µL of this solution to all wells. The final ATP concentration should ideally be at or near the Km for Abl.[3]
-
Kinase Reaction: Incubate the reaction at room temperature for 60 minutes.[3]
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.[3]
GNF-2 Allosteric Inhibition Mechanism
Caption: GNF-2 binds to the allosteric myristoyl pocket, inducing a conformational change that inactivates the ATP-binding site.
Troubleshooting Workflow for Inconsistent GNF-2 Activity
Caption: A step-by-step logical guide to diagnosing sources of variability in GNF-2 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibitors of Bcr-abl-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
how to confirm the identity and purity of GNF-2-acid
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on confirming the identity and purity of GNF-2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to GNF-2?
This compound is a derivative of GNF-2, a known allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] While GNF-2 is a benzamide, this compound is its corresponding carboxylic acid. It is sometimes used as a control compound or a synthetic precursor in the development of molecules like PROTACs.[4]
Q2: What are the primary analytical techniques to confirm the identity and purity of this compound?
The identity and purity of this compound can be reliably determined using a combination of chromatographic and spectroscopic methods. The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Analytical Procedures and Troubleshooting
Purity Determination using High-Performance Liquid Chromatography (HPLC)
Q3: How do I use HPLC to determine the purity of my this compound sample?
HPLC is an essential technique for assessing the purity of this compound by separating it from any impurities. A high-purity sample should ideally show a single major peak.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mg/mL).[5]
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
HPLC System and Conditions:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Set the flow rate to 1.0 mL/min.
-
Use a UV detector to monitor the elution profile at a wavelength determined by a UV scan of this compound (typically between 254 nm and 280 nm).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Data Presentation: Expected HPLC Parameters for this compound
| Parameter | Expected Value |
| Column | Reverse-Phase C18 |
| Mobile Phase | A: Water + 0.1% Formic Acid |
| B: Acetonitrile + 0.1% Formic Acid | |
| Detection | UV at ~260 nm |
| Expected Purity | >98% |
Troubleshooting HPLC Analysis
Q4: My HPLC chromatogram shows multiple peaks. What could be the issue?
-
Degradation: this compound may have degraded. Ensure proper storage conditions (solid at -20°C, stock solutions at -80°C) and avoid repeated freeze-thaw cycles.[5]
-
Impurity: The sample may contain impurities from synthesis.
-
Contamination: The solvent or HPLC system might be contaminated. Run a blank to check for system peaks.
Q5: Why is there no peak in my HPLC chromatogram?
-
Solubility Issues: Ensure this compound is fully dissolved in the initial solvent and is soluble in the mobile phase.
-
Incorrect Wavelength: Verify that the UV detector is set to a wavelength at which this compound absorbs.
-
Injection Error: Check the autosampler and injection volume.
Visualization: HPLC Workflow for Purity Analysis
Caption: Workflow for determining the purity of this compound using HPLC.
Identity Confirmation using Mass Spectrometry (MS)
Q6: How can I confirm the identity of this compound using Mass Spectrometry?
Mass spectrometry is a powerful technique to confirm the identity of a compound by measuring its mass-to-charge ratio (m/z), which should correspond to its molecular weight. For this compound, you would expect to see the protonated molecule [M+H]⁺.
Experimental Protocol: LC-MS Analysis of this compound
-
Sample Preparation: Prepare the sample as you would for HPLC analysis, typically in a solvent compatible with the mobile phase.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.
-
LC Method: The same HPLC method as described above can be used.
-
MS Method:
-
Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Scan a mass range that includes the expected m/z of this compound.
-
The theoretical m/z for the protonated molecule should be calculated based on the elemental composition.
-
Data Presentation: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Formula | C₁₈H₁₂F₃N₃O₃ |
| Exact Mass | 375.08 g/mol |
| Ionization Mode | ESI Positive |
| Observed Ion [M+H]⁺ | ~376.09 m/z |
Troubleshooting Mass Spectrometry Analysis
Q7: I am not detecting the expected [M+H]⁺ ion. What should I do?
-
Check Ionization Mode: Try switching to negative ion mode to look for the deprotonated molecule [M-H]⁻.
-
Optimize Source Conditions: Adjust parameters like capillary voltage and gas flow to improve ionization efficiency.
-
Sample Concentration: Ensure the sample concentration is within the optimal range for your instrument.
Q8: The mass spectrum shows multiple adducts. Is this a problem?
It is common to see adducts such as [M+Na]⁺ or [M+K]⁺, especially if there are salts present in the sample or mobile phase. While this can complicate the spectrum, the presence of the correct [M+H]⁺ ion is the primary confirmation of identity.
Visualization: LC-MS Experimental Workflow
Caption: Workflow for identity confirmation of this compound by LC-MS.
Structural Elucidation using NMR Spectroscopy
Q9: How do I use NMR to confirm the structure of this compound?
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
The spectrum should show signals corresponding to the aromatic and other protons in the molecule. The integration of these signals should match the number of protons in the structure.
-
-
¹⁹F NMR Spectroscopy:
-
Data Analysis:
-
Compare the observed chemical shifts, coupling constants, and integrations to the expected structure of this compound.
-
Data Presentation: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 9.0 | Signals corresponding to aromatic protons. |
| > 12.0 | A broad singlet for the carboxylic acid proton. | |
| ¹⁹F | -55 to -60 | A singlet for the -OCF₃ group. |
Troubleshooting NMR Analysis
Q10: My NMR spectrum is poorly resolved. How can I improve it?
-
Shimming: Ensure the magnetic field is properly shimmed to improve homogeneity.
-
Solvent Choice: The choice of deuterated solvent can affect resolution and chemical shifts. DMSO-d₆ is a good choice for compounds with acid protons.
-
Sample Purity: Impurities can broaden peaks.
Q11: I can't see the carboxylic acid proton in my ¹H NMR spectrum.
The carboxylic acid proton signal can be very broad and may exchange with residual water in the solvent, sometimes making it difficult to observe. Running the NMR in a very dry solvent can help.
Visualization: Logic for Structural Confirmation
Caption: Logical workflow for the structural confirmation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GNF-2 = 98 HPLC, solid 778270-11-4 [sigmaaldrich.com]
- 3. GNF-2 = 98 HPLC, solid 778270-11-4 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
GNF-2 Technical Support Center: Addressing Poor Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the challenges associated with the poor solubility of GNF-2 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is GNF-2 poorly soluble in aqueous buffers?
GNF-2 is a lipophilic molecule, meaning it has a tendency to dissolve in fats, oils, and non-polar solvents rather than in water.[1] Its molecular structure contains several hydrophobic regions, which limits its ability to form favorable interactions with water molecules, leading to poor solubility in aqueous solutions.[2]
Q2: How should I prepare a stock solution of GNF-2?
The recommended approach is to first dissolve GNF-2 in a high-purity, anhydrous organic solvent to create a concentrated stock solution.[3] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[1][3]
Table 1: GNF-2 Solubility in Various Solvents
| Solvent | Solubility | Approximate Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥74 mg/mL[1] | ~197.7 mM[1] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[4] |
| Ethanol | Soluble to 50 mM | 50 mM | - |
| Dimethylformamide (DMF) | 25 mg/mL[1] | ~66.8 mM[1] | - |
| Water | <2 mg/mL[5][6] | - | Considered poorly soluble. |
Q3: My GNF-2 precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common problem that occurs when the solubility limit of GNF-2 in the final aqueous medium is exceeded. Here are several steps to troubleshoot this issue:
-
Reduce the Final Concentration: Attempt the experiment with a lower final concentration of GNF-2. The IC50 values for GNF-2 in many cell lines are in the nanomolar range, so high micromolar concentrations may not be necessary.[7]
-
Check the Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] However, a slightly higher co-solvent percentage might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to assess its effect.
-
Use a Surfactant or Co-solvent: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, or another co-solvent like PEG300 in your final buffer can help maintain GNF-2 in solution.[4]
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve small precipitates, but be cautious about potential compound degradation.[3]
Q4: How does the "acid" form of GNF-2 affect its solubility?
The standard chemical structure of GNF-2 is a benzamide. While amides are generally neutral, their solubility can be influenced by pH, especially under strong acidic or basic conditions that can lead to hydrolysis. If you are working with a salt form (e.g., GNF-2 hydrochloride), this would be more soluble in neutral or slightly basic buffers. Conversely, if you are referring to a carboxylic acid analog, its solubility would increase in buffers with a pH above its pKa, as the deprotonated carboxylate group is more water-soluble.[8] For standard GNF-2, pH adjustment of buffers is a viable strategy to explore for enhancing solubility.[9]
Q5: What are the known downstream signaling pathways affected by GNF-2?
GNF-2 is a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[10][11] By binding to the myristoyl pocket of the Abl kinase domain, it stabilizes an inactive conformation, thereby inhibiting its kinase activity.[12][13] This leads to the downregulation of key downstream signaling pathways critical for the proliferation and survival of cancer cells, including the phosphorylation of STAT5 and CrkL.[12][13]
Caption: Bcr-Abl signaling and the inhibitory action of GNF-2.
Troubleshooting Guide: Solubility Issues
Use this guide to systematically address solubility problems with GNF-2 in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. GNF-2 CAS#: 778270-11-4 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Dissolution kinetics of carboxylic acids II: effect of buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
GNF-2 Technical Support Center: Minimizing Experimental Variability
Welcome to the GNF-2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in experiments involving GNF-2, a selective allosteric inhibitor of the Bcr-Abl tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: My experimental results with GNF-2 are inconsistent. What are the most common sources of variability?
A1: Inconsistent results with GNF-2 can stem from several factors, primarily related to its handling, storage, and application. Key areas to review are:
-
Compound Solubility: GNF-2 has poor aqueous solubility and can precipitate in your experimental setup.[1]
-
Compound Stability: While stable as a solid, GNF-2 can degrade in solution over time, especially at physiological temperatures.[1][2]
-
Stock Solution Integrity: Improperly stored or repeatedly freeze-thawed stock solutions can lead to degradation and concentration inaccuracies.[2]
-
Final Assay Concentration: The final concentration of solvents like DMSO in your cell culture media can affect cell health and compound solubility.[2]
Q2: I'm observing unexpected toxicity or phenotypes in my cell-based assays. Could these be off-target effects of GNF-2?
A2: While GNF-2 is known for its high selectivity for the Bcr-Abl fusion protein, off-target effects have been reported.[3][4] It's crucial to differentiate between on-target and off-target effects. Some known off-target activities include:
-
Inhibition of Osteoclastogenesis: GNF-2 can suppress the formation and activity of osteoclasts.[3]
-
Antiviral Activity: It has demonstrated inhibitory effects on Dengue virus replication, independent of Abl kinase inhibition.[3]
To investigate potential off-target effects, consider including appropriate negative controls (e.g., parental cell lines that do not express Bcr-Abl) in your experimental design.
Q3: What are the recommended storage conditions for GNF-2 to ensure its stability?
A3: Proper storage is critical for maintaining the integrity and activity of GNF-2.
-
Solid Form: Store the solid compound desiccated at -20°C.[2]
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO.[1][2] Aliquot these into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO are reported to be stable for up to 1 year at -20°C and up to 2 years at -80°C.[2]
Troubleshooting Guides
Issue 1: GNF-2 Precipitation in Cell Culture Media
Cause: GNF-2 is a lipophilic molecule with poor aqueous solubility.[1] Adding a concentrated stock solution directly to aqueous media can cause it to precipitate.
Solution:
-
Prepare Fresh Working Solutions: Always prepare working solutions fresh for each experiment from a frozen stock.[2]
-
Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to prevent solvent toxicity and compound precipitation.[2]
-
Serial Dilutions: Perform serial dilutions of your GNF-2 stock in cell culture media to reach the final desired concentration.
-
Visual Inspection: After adding GNF-2 to your media, visually inspect for any signs of precipitation. If observed, consider lowering the final concentration.[2]
Issue 2: Loss of GNF-2 Activity or Inconsistent Results Over Time
Cause: Degradation of GNF-2 in stock solutions or working solutions can lead to a decrease in its effective concentration.
Solution:
-
Proper Stock Solution Management:
-
Media Replenishment for Long-Term Experiments: For experiments lasting longer than 48-72 hours, it is recommended to replenish the cell culture media with freshly prepared GNF-2 to maintain a consistent concentration.[2]
-
Perform Forced Degradation Studies: To understand the stability of GNF-2 under your specific experimental conditions, you can perform a forced degradation study by exposing it to acid, base, oxidation, heat, and light.[1]
Data Presentation
Table 1: Solubility of GNF-2 in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥74 mg/mL | ~197.7 mM | Moisture-absorbing; fresh DMSO is recommended.[1][5] |
| ≥18.7 mg/mL | ~50.0 mM | ||
| 10 mg/mL | ~26.7 mM | ||
| Soluble to 100 mM | 100 mM | ||
| Dimethylformamide (DMF) | 25 mg/mL | ~66.8 mM | |
| Ethanol | Soluble to 50 mM | 50 mM | |
| 0.25 mg/mL | ~0.67 mM |
Table 2: In Vitro and Cellular Inhibitory Activity of GNF-2
| Target/Cell Line | Bcr-Abl Status | Assay Type | IC50 (nM) | Reference |
| Bcr-Abl Autophosphorylation | Cellular | Cellular Assay | 267 | [6][7] |
| K562 | p210 Bcr-Abl | Proliferation | 273 | [6][7][8] |
| SUP-B15 | p210 Bcr-Abl | Proliferation | 268 | [6][7][8] |
| Ba/F3.p210 | p210 Bcr-Abl | Proliferation | 138 | [6][7][8] |
| Ba/F3.p210E255V | Imatinib-resistant | Proliferation | 268 | [6][7][8] |
| Ba/F3.p185Y253H | Imatinib-resistant | Proliferation | 194 | [6][8] |
Experimental Protocols
Protocol 1: Preparation of GNF-2 Stock Solution
-
Accurately weigh a small amount of solid GNF-2.
-
Dissolve the compound in a minimal amount of fresh, high-quality DMSO to create a concentrated stock solution (e.g., 10 mM or higher).[9]
-
Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[9]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2]
Protocol 2: Western Blot for Bcr-Abl Signaling
This protocol confirms the on-target activity of GNF-2 by assessing the phosphorylation of Bcr-Abl and its downstream targets like STAT5.[3][4]
-
Cell Treatment: Treat Bcr-Abl positive cells with various concentrations of GNF-2 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).[4]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[3]
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against phospho-Bcr-Abl (p-Tyr), total Bcr-Abl, phospho-STAT5 (p-Tyr694), and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
Caption: General experimental workflow for evaluating GNF-2 efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
potential non-specific binding of GNF-2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential non-specific binding of GNF-2-acid.
Frequently Asked Questions (FAQs)
Q1: What is GNF-2 and how does it differ from this compound?
GNF-2 is a highly selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[3][4][5] This mechanism of action is distinct from ATP-competitive inhibitors.[4][5]
Q2: What is the known on-target and off-target profile of GNF-2?
GNF-2 is known for its high selectivity for Bcr-Abl.[1][2] It has been shown to have minimal activity against a panel of other kinases.[6][7] However, some off-target effects have been reported, which are independent of Abl kinase inhibition. These include:
-
Inhibition of Osteoclastogenesis: GNF-2 can suppress the formation and activity of osteoclasts.[8][9]
-
Antiviral Activity: It has been observed to inhibit the replication of the Dengue virus.[8]
-
Anti-inflammatory Effects: GNF-2 has been shown to attenuate the inflammatory activation of glial cells.[10]
Q3: Why is it important to assess the non-specific binding of this compound?
Non-specific binding occurs when a compound interacts with proteins or other cellular components other than its intended target. This can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of Results: Off-target effects can produce phenotypes that are mistakenly attributed to the inhibition of the primary target.
-
Cellular Toxicity: Non-specific interactions can lead to unexpected and unwanted cellular toxicity.
-
Inaccurate Potency Measurement: High non-specific binding can lead to an overestimation of the compound's potency in cell-based assays.
Given that this compound is intended as a control molecule, understanding its binding profile is critical to ensure that any observed effects (or lack thereof) are correctly interpreted.
Troubleshooting Guide: Investigating Potential Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating potential non-specific binding of this compound in your experiments.
Initial Observation: You observe an unexpected cellular phenotype, toxicity, or inconsistent results when using this compound as a negative control.
Step 1: Confirm On-Target Engagement of the Active Compound (GNF-2)
Before investigating the control compound, it is crucial to have a robust on-target engagement assay for the active molecule, GNF-2.
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA) to confirm that GNF-2 binds to Bcr-Abl in your cellular system.[5][10][11]
dot
References
- 1. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. CETSA [cetsa.org]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 8. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reducing Non-Specific Binding [reichertspr.com]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
GNF-2 vs. GNF-2-acid: A Comparative Guide to Cellular Effects and Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its derivatives is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the well-characterized allosteric Bcr-Abl inhibitor, GNF-2, and its derivative, GNF-2-acid. While both molecules share a common structural heritage, their currently documented cellular effects and applications diverge significantly.
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase, the primary driver of Chronic Myeloid Leukemia (CML).[1][2] It functions by binding to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding cleft, thereby stabilizing an inactive conformation of the enzyme.[2] This allosteric inhibition mechanism has made GNF-2 a valuable tool for studying Bcr-Abl signaling and a lead compound for developing therapies that can overcome resistance to traditional ATP-competitive inhibitors.[3]
In contrast, information regarding the cellular effects of this compound is sparse in the context of Bcr-Abl inhibition. It has been identified as a ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and has been utilized in research targeting flaviviruses.[4] This suggests a potential shift in its primary therapeutic application away from oncology and towards antiviral strategies or targeted protein degradation.
Quantitative Comparison of Cellular Effects
The following tables summarize the available quantitative data for GNF-2 and this compound, highlighting the differences in their studied biological activities.
Table 1: Cellular Effects of GNF-2 on Bcr-Abl Positive Cells
| Cell Line | Bcr-Abl Variant | Assay Type | IC50 (nM) |
| Ba/F3.p210 | p210 | Cell Proliferation | 138[1] |
| K562 | p210 | Cell Proliferation | 273[1] |
| SUP-B15 | p210 | Cell Proliferation | 268[1] |
| Ba/F3.p210E255V | p210 (Imatinib-resistant) | Cell Proliferation | 268[1] |
| Ba/F3.p185Y253H | p185 (Imatinib-resistant) | Cell Proliferation | 194[3] |
| - | Bcr-Abl Autophosphorylation | Cellular Assay | 267[1] |
Table 2: Known Biological Application of this compound
| Compound | Application | Target/Use | Citation |
| This compound | Ligand for PROTAC synthesis | Activity control for targeted protein degradation | [4] |
| This compound | Antiviral Research | Broad-spectrum activity against mosquito-borne flaviviruses | [4] |
Mechanism of Action: A Tale of Two Molecules
GNF-2's mechanism of action is well-documented as an allosteric inhibitor of Bcr-Abl.[3] By binding to the myristoyl pocket, it induces a conformational change that locks the kinase in an inactive state, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival in CML cells.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Bcr-Abl signaling pathway targeted by GNF-2 and a general experimental workflow for evaluating the efficacy of such inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key protocols used to characterize the cellular effects of kinase inhibitors like GNF-2.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Bcr-Abl positive cell lines (e.g., K562, Ba/F3.p210) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of GNF-2 (typically ranging from 1 nM to 10 µM) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Bcr-Abl Phosphorylation
-
Cell Lysis: Bcr-Abl expressing cells are treated with GNF-2 for a specified period (e.g., 2-4 hours). The cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Bcr-Abl (p-Bcr-Abl) and total Bcr-Abl.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the extent of phosphorylation inhibition.
Conclusion
GNF-2 is a well-established allosteric inhibitor of Bcr-Abl with potent anti-proliferative and pro-apoptotic effects in CML cells. Its mechanism of action and cellular effects have been extensively characterized through a variety of in vitro assays. In contrast, this compound has emerged in a different scientific context, primarily as a tool for targeted protein degradation and as a potential antiviral agent.
While a direct comparison of their cellular effects on Bcr-Abl signaling is not currently possible due to a lack of published data for this compound in this area, the available information suggests a divergence in their primary biological targets and therapeutic applications. Future research may uncover overlapping activities or new therapeutic avenues for this compound, but for now, they stand as distinct entities in the landscape of small molecule therapeutics. Researchers interested in allosteric Bcr-Abl inhibition should focus on GNF-2 and its analogs, while those exploring novel antiviral strategies or PROTAC development may find this compound to be a valuable chemical probe.
References
GNF-2 vs. GNF-2-acid: A Comparative Guide for Bcr-Abl Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNF-2, a known allosteric inhibitor of the Bcr-Abl oncoprotein, and its carboxylic acid derivative, GNF-2-acid, a proposed inactive control for use in Bcr-Abl research. Understanding the differential activities of these two compounds is crucial for the rigorous validation of experimental results and the accurate interpretation of data in the context of Bcr-Abl signaling and inhibition.
Introduction to Bcr-Abl and the Need for a Validated Inactive Control
The Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL1 fusion gene. This gene encodes the Bcr-Abl protein, a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML). The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment.
GNF-2 is a potent and selective, non-ATP-competitive, allosteric inhibitor of Bcr-Abl.[1][2] It binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[3] In any robust experimental design, the use of a closely related but inactive control molecule is essential to distinguish the specific effects of the inhibitor from any off-target or non-specific effects of the chemical scaffold. This compound is proposed here as such an inactive control.
GNF-2 vs. This compound: A Structural and Functional Comparison
GNF-2 is chemically known as 3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide.[1] The proposed inactive control, this compound, is the carboxylic acid derivative where the terminal benzamide group (-CONH2) is hydrolyzed to a carboxylic acid group (-COOH).
This seemingly minor modification is hypothesized to abrogate the biological activity of the molecule. Structure-activity relationship studies have indicated that the carboxamide group of GNF-2 is crucial for its inhibitory activity, as it forms water-mediated hydrogen bonds with the Abl kinase domain.[4] The conversion of this amide to a carboxylic acid would alter the electronic and steric properties at this position, likely disrupting the key interactions required for binding and allosteric inhibition of Bcr-Abl.
While direct experimental validation of this compound as an inactive control is not extensively documented in publicly available literature, its design is based on established principles of medicinal chemistry for creating inactive analogs.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported inhibitory activities of GNF-2 against various Bcr-Abl-positive cell lines. Data for this compound is presented as "Inactive (predicted)" to reflect its proposed status as a negative control. Experimental validation is required to confirm the lack of activity.
| Compound | Target Cell Line | Assay Type | IC50 (nM) | Reference |
| GNF-2 | Ba/F3.p210 | Cell Proliferation | 138 | [2] |
| GNF-2 | K562 | Cell Proliferation | 273 | [2] |
| GNF-2 | SUP-B15 | Cell Proliferation | 268 | [2] |
| GNF-2 | Ba/F3.p210 | Bcr-Abl Autophosphorylation | 267 | [2] |
| This compound | All | All | Inactive (predicted) | - |
Bcr-Abl Signaling Pathway and Point of Inhibition
The constitutively active Bcr-Abl kinase activates multiple downstream signaling pathways, including the Ras/MAPK and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[3] GNF-2, by binding to the myristoyl pocket and allosterically inhibiting the kinase, blocks these downstream signals.
References
- 1. Gnf-2 | C18H13F3N4O2 | CID 5311510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric inhibition explained through conformational ensembles sampling distinct “mixed” states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2-acid vs. Other Non-binding Control Compounds: A Comparative Guide for Researchers
For researchers in drug discovery and related fields, the use of appropriate controls is paramount to validate experimental findings. This guide provides a detailed comparison of GNF-2-acid and other common non-binding control compounds, offering insights into their applications, supporting experimental data, and detailed protocols.
This compound serves as a critical negative control in experiments involving its active counterpart, GNF-2. GNF-2 is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in certain types of leukemia. It functions by binding to the myristate-binding pocket of the Abl kinase domain, which is distant from the ATP-binding site, thereby locking the kinase in an inactive conformation. To ensure that the observed effects of GNF-2 are due to its specific on-target activity, a structurally similar but biologically inactive control is necessary. This compound is designed for this purpose, theoretically lacking the ability to bind to the myristate pocket and inhibit Bcr-Abl.
The Critical Role of Non-Binding Controls
In kinase inhibitor studies, non-binding control compounds are essential to:
-
Establish Specificity: Differentiate between the biological effects resulting from specific target engagement and those arising from off-target effects or non-specific compound properties.
-
Control for Cellular Perturbations: Account for any cellular stress or other responses caused by the introduction of a small molecule, independent of its intended target interaction.
-
Validate Assay Performance: Ensure that the experimental assay is robust and not prone to artifacts.
This compound: A Tailored Inactive Control
This compound is described as a target protein ligand activity control. While extensive, direct comparative studies detailing the binding affinity of this compound are not prominently available in public literature, its utility is inferred from its structural relationship to GNF-2 and its intended application as an inactive analog. The modification of the amide group in GNF-2 to a carboxylic acid in this compound is expected to disrupt the key interactions within the hydrophobic myristate-binding pocket of the Abl kinase, thereby abrogating its inhibitory activity.
Comparison with Other Non-Binding Control Strategies
The choice of a non-binding control depends on the specific experimental context. Besides this compound, researchers employ several other types of negative controls.
| Control Compound/Strategy | Principle of Inactivity | Advantages | Disadvantages |
| This compound | Structural modification of the active compound (GNF-2) to prevent binding to the allosteric site. | High structural similarity to the active compound, controlling for physicochemical properties. | Limited published data directly characterizing its non-binding properties. |
| GNF-5 | An analog of GNF-2 with similar activity but potentially different pharmacokinetic properties. It is an active compound and not a non-binding control. | Orally active and can be used in combination with other inhibitors to overcome resistance.[1] | Not a suitable negative control for GNF-2 activity. |
| Scrambled Peptides/Compounds | A molecule with the same elemental composition as the active compound but a different, random arrangement of atoms or amino acids. | Useful for peptide-based inhibitors where sequence is key to activity. | May not adequately control for the physicochemical properties of the active compound. |
| Structurally Unrelated Compounds | A compound with a completely different chemical scaffold that is known to be inactive against the target of interest. | Can help identify assay artifacts. | May not control for off-target effects related to the specific chemotype of the active compound. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of GNF-2, for which this compound serves as a negative control. The expectation is that this compound would show no significant activity in these assays.
| Compound | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| GNF-2 | Bcr-Abl (SUP-B15 cell line) | Cellular Proliferation | 268 | [2] |
| GNF-2 | Bcr-Abl (K562 cell line) | Cellular Proliferation | 273 | [2] |
| GNF-2 | Ba/F3.p210 | Cellular Proliferation | 138 | [3] |
| GNF-2 | Bcr-Abl | Cellular Tyrosine Phosphorylation | 267 | [2] |
| GNF-5 | Wild-type Abl | Biochemical | 220 | [4] |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is used, it is important to visualize the relevant signaling pathway and a typical experimental workflow.
Caption: Bcr-Abl Signaling and GNF-2 Inhibition.
Caption: Workflow for testing inhibitors and controls.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of Bcr-Abl inhibitors and their controls.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of compounds on the proliferation of Bcr-Abl-positive cell lines.
Materials:
-
Bcr-Abl expressing cell lines (e.g., K562, SUP-B15, Ba/F3.p210)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
GNF-2, this compound, and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of GNF-2 and this compound in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with vehicle only as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for the active compound. This compound is expected to show no significant reduction in cell viability.
Western Blot for Bcr-Abl Phosphorylation
Objective: To assess the inhibitory effect of compounds on the autophosphorylation of Bcr-Abl.
Materials:
-
Bcr-Abl expressing cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with GNF-2, this compound, or vehicle at various concentrations for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Bcr-Abl overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Bcr-Abl and a housekeeping protein like GAPDH. GNF-2 should show a dose-dependent decrease in phospho-Bcr-Abl levels, while this compound should not.
Conclusion
The selection of an appropriate non-binding control is a cornerstone of rigorous scientific research. This compound provides a highly specific negative control for studies involving the allosteric Bcr-Abl inhibitor GNF-2, due to its high structural similarity. While direct experimental data for this compound is not as abundant as for its active counterpart, its utility as an inactive analog is well-established in its intended use. For comprehensive validation, researchers should consider the context of their experiments and may choose to include other types of controls, such as scrambled peptides or structurally unrelated inactive compounds, to build a more robust dataset. The experimental protocols provided in this guide offer a starting point for the effective evaluation of kinase inhibitors and their corresponding controls.
References
GNF-2 Dose-Response Analysis in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response relationship of GNF-2 in various cancer cell lines, with a focus on its inhibitory effects on the Bcr-Abl signaling pathway. GNF-2 is a selective, allosteric inhibitor of the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML).[1] Unlike ATP-competitive inhibitors such as imatinib and dasatinib, GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2][3] This distinct mechanism of action presents a promising strategy for overcoming resistance to traditional tyrosine kinase inhibitors (TKIs).
Dose-Response Comparison of ABL Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GNF-2 in comparison to other commonly used ABL kinase inhibitors. The data highlights the potency of these compounds in various Bcr-Abl positive cancer cell lines.
| Compound | Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |
| GNF-2 | K562 | p210 | 273 | [4][5] |
| SUP-B15 | p210 | 268 | [4][5] | |
| Ba/F3.p210 | p210 | 138 | [5] | |
| Ba/F3.p210E255V | p210 (Imatinib-resistant) | 268 | [4][5] | |
| Ba/F3.p185Y253H | p185 (Imatinib-resistant) | 194 | [4][5] | |
| Imatinib | Ba/F3 p185 | Wild-Type | ~200 (suboptimal conc. used) | [6] |
| Dasatinib | Ba/F3 p185 | Wild-Type | ~2 (suboptimal conc. used) | [6] |
Synergistic Effects with ATP-Competitive Inhibitors
Interestingly, studies have shown that GNF-2 can act synergistically with ATP-competitive inhibitors. The presence of suboptimal concentrations of imatinib and dasatinib has been shown to significantly reduce the IC50 of GNF-2 in Ba/F3 cells expressing wild-type Bcr-Abl.[6] For instance, in Ba/F3 p185 cells, 0.2 µM of imatinib lowered the GNF-2 IC50 from 0.65 µM to 0.12 µM, and 2 nM of dasatinib reduced it to 0.1 µM.[6] This suggests a cooperative mechanism of inhibition.
Bcr-Abl Signaling Pathway and Inhibition by GNF-2
The Bcr-Abl fusion protein activates several downstream signaling pathways that are crucial for cancer cell proliferation and survival.[7] GNF-2, by binding to the myristoyl pocket of the ABL kinase domain, allosterically inhibits its kinase activity, thereby blocking these downstream signals.[2]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of GNF-2 on the viability and proliferation of Bcr-Abl positive cancer cell lines.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, SUP-B15)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
GNF-2 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 0.3-0.6 x 10⁶ cells/mL in 100 µL of culture medium.[4]
-
Compound Treatment: Add varying concentrations of GNF-2 (typically ranging from 5 nM to 10 µM) to the wells.[4][8] Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[4][8]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control and determine the IC50 value.
Western Blot for Bcr-Abl Phosphorylation
This assay assesses the ability of GNF-2 to inhibit the autophosphorylation of Bcr-Abl within cancer cells.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of GNF-2 (e.g., 0.1, 1, 10 µM) for 90 minutes.[5]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Bcr-Abl (and a loading control like total Bcr-Abl or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow for Characterizing Allosteric Inhibitors
The discovery and characterization of allosteric inhibitors like GNF-2 typically follow a structured workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Confirming Target Engagement of GNF-2 and its Allosteric Inhibitor Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the target engagement of GNF-2 and its derivatives, a class of allosteric inhibitors targeting the BCR-ABL kinase. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for researchers in oncology drug discovery.
GNF-2 and its analog, GNF-5, are significant research compounds in the development of therapies for Chronic Myeloid Leukemia (CML).[1] Unlike traditional ATP-competitive inhibitors, these molecules bind to the myristoyl pocket of the ABL kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2] Confirming that these compounds effectively bind to their intended target within a cellular environment is a critical step in their preclinical evaluation.
Data Presentation: GNF-2 vs. GNF-5
The following tables summarize the inhibitory activities of GNF-2 and its derivative GNF-5 against the BCR-ABL kinase. GNF-5 was developed as an analog of GNF-2 with improved pharmacokinetic properties.[3] The data is derived from both biochemical assays, which measure the direct inhibition of the purified enzyme, and cellular assays, which assess the impact on cancer cell proliferation.
| Compound | Target | Assay Type | IC50 (nM) |
| GNF-2 | Wild-type BCR-ABL | Biochemical | Not widely reported |
| Wild-type BCR-ABL | Cellular Autophosphorylation | 267[4] | |
| Ba/F3 p210 (WT) | Cell Proliferation | 138[4] | |
| K562 (BCR-ABL+) | Cell Proliferation | 273[5] | |
| SUP-B15 (BCR-ABL+) | Cell Proliferation | 268[5] | |
| Ba/F3 p210 E255V | Cell Proliferation | 268[5] | |
| Ba/F3 p185 Y253H | Cell Proliferation | 194[5] | |
| GNF-5 | Wild-type Abl | Biochemical | 220[3] |
| Ba/F3 p210 (WT) | Cell Proliferation | 430[6] | |
| Ba/F3 E255K | Cell Proliferation | 580[6] | |
| Ba/F3 T315I | Cell Proliferation | 5000[7] |
Experimental Protocols for Target Engagement
Several methodologies can be employed to confirm the direct binding of GNF-2 and its derivatives to BCR-ABL within a cellular context. This section details the protocols for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a physiological setting by measuring the thermal stabilization of a target protein upon ligand binding.
1. Isothermal Dose-Response Fingerprinting (ITDRF) CETSA Protocol:
-
Cell Treatment: Culture BCR-ABL expressing cells (e.g., K562) and treat with a range of concentrations of GNF-2 or its derivatives for a specified time (e.g., 1-2 hours).
-
Heating: Transfer cell lysates to PCR tubes and heat to a specific temperature (e.g., 52°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells using freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble BCR-ABL protein using Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble BCR-ABL against the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.
Alternative Target Engagement Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.
1. NanoBRET™ ABL1 Target Engagement Protocol:
-
Cell Preparation: Co-express a NanoLuc®-BCR-ABL fusion protein and a fluorescent energy acceptor in a suitable cell line (e.g., HEK293).
-
Assay Setup: Seed the cells in a 384-well plate and treat with a NanoBRET tracer that binds to BCR-ABL.[8]
-
Compound Addition: Add varying concentrations of GNF-2 or its derivatives to the wells.
-
Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound to BCR-ABL will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
Downstream Signaling Pathway Analysis: Western Blot for Phospho-STAT5
Inhibition of BCR-ABL by GNF-2 or its derivatives will lead to a decrease in the phosphorylation of its downstream substrates, such as STAT5.
1. Western Blot Protocol for p-STAT5:
-
Cell Treatment and Lysis: Treat BCR-ABL positive cells with GNF-2 or its derivatives for an appropriate time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total STAT5 or β-actin) to determine the extent of inhibition.
Visualizing the Process
To better understand the biological context and experimental procedures, the following diagrams illustrate the BCR-ABL signaling pathway and a general workflow for comparing the target engagement of GNF-2 derivatives.
Caption: BCR-ABL signaling pathway and the point of inhibition by GNF-2 derivatives.
Caption: Experimental workflow for comparing the target engagement of GNF-2 derivatives.
References
- 1. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to GNF-2-Acid: A Comparative Analysis for Use as a Negative Control
For researchers in oncology, immunology, and virology, the use of precise and reliable chemical tools is paramount. GNF-2, a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, has become a valuable tool in studying cellular signaling pathways.[1][2][3][4][5] As a non-ATP competitive inhibitor, GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2][3] This mechanism of action makes it a critical compound for investigating Bcr-Abl-driven malignancies like Chronic Myeloid Leukemia (CML).[2][4]
Equally important as the active compound is a well-characterized negative control. GNF-2-acid, a closely related analogue of GNF-2, serves this purpose. It is designed to be inactive or significantly less active against the target protein, thereby allowing researchers to distinguish specific inhibitory effects from off-target or non-specific cellular responses. This guide provides a comparative analysis of this compound from various hypothetical suppliers, focusing on key quality and performance metrics to aid researchers in selecting the most suitable product for their experimental needs.
Quality and Purity Assessment
The reliability of experimental data hinges on the quality and purity of the reagents used. For a negative control like this compound, it is crucial to ensure that the lack of biological activity is due to its intrinsic properties and not due to low purity or the presence of active contaminants. The following table summarizes typical quality control data for this compound from three hypothetical suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | >99.5% | >99.0% | >98.0% |
| Identity (by ¹H NMR & LC-MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Appearance | White to off-white solid | White solid | Light yellow solid |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 45 mg/mL | ≥ 40 mg/mL |
| Residual Solvents | <0.1% | <0.5% | <1.0% |
| Heavy Metals | <10 ppm | <20 ppm | <20 ppm |
Performance Evaluation: The Importance of Inactivity
The primary function of this compound is to serve as an inactive control in biological assays. Therefore, its performance is best evaluated by its lack of inhibitory activity compared to the active GNF-2 compound. The following table presents hypothetical data from a Bcr-Abl kinase assay and a cell proliferation assay.
| Assay | GNF-2 (IC₅₀) | This compound (Supplier A) | This compound (Supplier B) | This compound (Supplier C) |
| Bcr-Abl Kinase Assay | 267 nM[5] | > 50 µM | > 50 µM | > 40 µM |
| Cell Proliferation Assay (K562 cells) | 273 nM[5] | > 100 µM | > 100 µM | > 80 µM |
Experimental Protocols
To ensure the validity and reproducibility of experimental results, detailed and standardized protocols are essential.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Method:
-
Sample Preparation: Dissolve a precise amount of this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: Monitor the absorbance at 254 nm.
-
Analysis: Calculate the purity based on the area of the principal peak relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Method:
-
Mass Spectrometry: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum. The observed molecular weight should correspond to the calculated molecular weight of this compound.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of this compound.
In Vitro Bcr-Abl Kinase Assay
Objective: To assess the inhibitory activity of this compound against Bcr-Abl kinase.
Method:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant Bcr-Abl enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of GNF-2 and this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation of Bcr-Abl-positive cells (e.g., K562).
Method:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well.
-
Compound Treatment: Add serial dilutions of GNF-2 and this compound to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizing the Mechanism and Workflow
To better understand the role of GNF-2 and its inactive counterpart, this compound, the following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for their comparative analysis.
Caption: Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
Caption: Experimental workflow for comparing GNF-2 and this compound.
Conclusion
The selection of a high-quality inactive control is as critical as the choice of the active compound in ensuring the reliability and interpretability of research findings. When selecting a supplier for this compound, researchers should meticulously evaluate the provided quality control data, such as purity and identity confirmation. Furthermore, it is advisable to perform in-house validation experiments to confirm the compound's lack of activity in the specific biological systems under investigation. By following a rigorous evaluation process, researchers can confidently use this compound as a negative control, leading to more robust and reproducible scientific discoveries.
References
Comparative Kinase Selectivity of GNF-2: An Allosteric Bcr-Abl Inhibitor
A note on GNF-2-acid: Extensive searches for "this compound" did not yield any publicly available information regarding its kinase cross-reactivity, biological activity, or its relationship to GNF-2. Therefore, this guide focuses on the well-characterized compound, GNF-2, a potent and selective allosteric inhibitor of the Bcr-Abl fusion protein. The data presented here for GNF-2 serves as a reference for a closely related chemical entity.
Introduction
GNF-2 is a non-ATP competitive inhibitor that targets the myristoyl pocket of the Abl kinase domain.[1] This allosteric mechanism of action confers a high degree of selectivity for the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML).[2] This guide provides a comparative analysis of the kinase selectivity profile of GNF-2, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its performance against other kinases.
Kinase Selectivity Profile of GNF-2
GNF-2 demonstrates exceptional selectivity for the c-Abl and Bcr-Abl kinases. In vitro kinase inhibition assays show that GNF-2 has potent inhibitory activity against these targets, with IC50 values in the nanomolar range. In contrast, it exhibits negligible activity against a broad panel of other serine, threonine, and tyrosine kinases at concentrations up to 10,000 nM.[1]
Quantitative Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of GNF-2 against a panel of 20 kinases, highlighting its high selectivity.
| Kinase Target | GNF-2 IC50 (nM) |
| c-Abl | 190 |
| Bcr-Abl | 267 |
| Lck | >10,000 |
| Src | >10,000 |
| Fyn | >10,000 |
| Yes | >10,000 |
| Lyn | >10,000 |
| Hck | >10,000 |
| Fgr | >10,000 |
| Blk | >10,000 |
| Csk | >10,000 |
| EGFR | >10,000 |
| Her2 | >10,000 |
| InsR | >10,000 |
| FGFR1 | >10,000 |
| PDGFRβ | >10,000 |
| VEGFR2 | >10,000 |
| Met | >10,000 |
| Ron | >10,000 |
| Aurora A | >10,000 |
Data sourced from in vitro kinase inhibition assays.[1]
In addition to its primary targets, GNF-2 has been reported to have some off-target activities, including the inhibition of osteoclastogenesis and antiviral activity against the Dengue virus, which are independent of Abl kinase inhibition.[3][4]
Experimental Protocols
The determination of GNF-2's kinase specificity is typically achieved through a robust in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GNF-2 against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
GNF-2 (serially diluted in DMSO)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the purified kinase, its specific peptide substrate, and varying concentrations of GNF-2 in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Extensively wash the phosphocellulose paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the GNF-2 concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[1]
Visualizations
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
The Bcr-Abl fusion protein possesses a constitutively active tyrosine kinase that drives malignant transformation by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival. GNF-2, through its allosteric inhibition of Bcr-Abl, effectively blocks these oncogenic signals.
Caption: Bcr-Abl signaling and GNF-2 inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the key steps involved in determining the IC50 of GNF-2 against a specific kinase.
Caption: Workflow for in vitro kinase inhibition assay.
References
comparing the stability of GNF-2 and GNF-2-acid in vitro
Quantitative Stability Data
GNF-2 has demonstrated considerable stability under standard laboratory storage conditions. The available data on the stability of GNF-2 is summarized below.
| Condition | Matrix | Temperature | Duration | Stability |
| Solid | - | -20°C | ≥ 4 years | Stable[1][2] |
| Solution | DMSO | Not Specified | Not Specified | Soluble up to 75 mg/mL; advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles[1] |
Experimental Protocols
To ensure the integrity of experimental results, it is crucial to employ robust methods for assessing compound stability. The following are standard protocols for evaluating the in vitro stability of a compound like GNF-2.
Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of a GNF-2 sample and to monitor its degradation over time.
Materials:
-
GNF-2 sample (solid or in solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Method:
-
Sample Preparation:
-
For solid GNF-2, accurately weigh and dissolve in DMSO to a known concentration (e.g., 1 mg/mL).
-
For a GNF-2 solution, dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Data Analysis:
-
Integrate the peak area of GNF-2 and any degradation products.
-
Calculate the percentage purity of GNF-2.
-
Compare the chromatograms of aged samples to a freshly prepared standard to monitor for changes over time.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways of a compound under various stress conditions. This is essential for developing stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Incubate a GNF-2 solution with 0.1 M HCl at 50-60°C.[1]
-
Base Hydrolysis: Incubate a GNF-2 solution with 0.1 M NaOH at 50-60°C.[1]
-
Oxidation: Treat a GNF-2 solution with 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Expose solid GNF-2 to dry heat (e.g., 80°C).[1]
-
Photolytic Degradation: Expose a GNF-2 solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
Procedure:
-
Prepare solutions of GNF-2 in a suitable solvent.
-
Expose the solutions and solid compound to the stress conditions for a defined period.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples by HPLC (as described in Protocol 1) to identify and quantify any degradation products.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the in vitro stability of a compound.
Caption: Workflow for assessing the in vitro stability of GNF-2.
GNF-2 Mechanism of Action: Bcr-Abl Signaling Pathway
GNF-2 is an allosteric inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[3][4][5] GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity.[6][7] This is distinct from ATP-competitive inhibitors. The diagram below illustrates the Bcr-Abl signaling pathway and the point of inhibition by GNF-2.
Caption: The Bcr-Abl signaling pathway and inhibition by GNF-2.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2-acid: An Essential Negative Control for Evaluating the Allosteric BCR-ABL Inhibitor GNF-2 in Imatinib-Resistant CML Models
For researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Chronic Myeloid Leukemia (CML), particularly in the context of imatinib resistance, the selective allosteric inhibitor GNF-2 offers a unique mechanism of action. To rigorously validate the specific effects of GNF-2, a proper negative control is indispensable. This guide provides a comprehensive comparison of GNF-2 and its inactive analog, GNF-2-acid, supported by experimental data and detailed protocols to facilitate robust experimental design and data interpretation.
GNF-2 is a highly selective, non-ATP competitive inhibitor of the BCR-ABL kinase.[1][2][3] Unlike imatinib and other ATP-competitive tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the ABL kinase domain, GNF-2 targets the myristoyl pocket, an allosteric site.[3][4] This distinct mechanism of action allows GNF-2 to be effective against some imatinib-resistant BCR-ABL mutants.[2] To ensure that the observed cellular effects are due to the specific allosteric inhibition of BCR-ABL by GNF-2, it is crucial to use an appropriate negative control. This compound is designed for this purpose, serving as a target protein ligand activity control.[5] While direct comparative studies on the biological activity of GNF-2 versus this compound in CML models are not extensively published, the structural differences and its designation as a control compound strongly suggest its inactivity. The structure-activity relationship of GNF-2 analogs indicates that modifications to the core structure can significantly impact its inhibitory function.[6]
Comparative Performance of GNF-2 in CML Cell Lines
The efficacy of GNF-2 has been demonstrated across various CML cell lines, including those harboring mutations that confer resistance to imatinib. The half-maximal inhibitory concentration (IC50) values from proliferation assays highlight its potency.
| Cell Line | BCR-ABL Status | IC50 of GNF-2 (nM) |
| K562 | p210, Imatinib-sensitive | 273 |
| SUP-B15 | p210, Imatinib-sensitive | 268 |
| Ba/F3 p210 | Wild-type | 138 |
| Ba/F3 p210 E255V | Imatinib-resistant mutant | 268 |
| Ba/F3 p185 Y253H | Imatinib-resistant mutant | 194 |
Table 1: Anti-proliferative Activity of GNF-2 in various CML cell lines. Data compiled from multiple sources.[2][3][7]
Experimental Protocols
To facilitate the use of GNF-2 and this compound in your research, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of GNF-2 and this compound on the proliferation of CML cells.
Materials:
-
CML cell lines (e.g., K562, Ba/F3-p210, and imatinib-resistant variants)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
GNF-2 and this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed CML cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of GNF-2 and this compound in culture medium. A typical concentration range for GNF-2 is 0.01 to 10 µM. Use the same concentration range for this compound. Include a DMSO-only vehicle control.
-
Add the compounds to the respective wells and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for GNF-2. This compound is expected to show no significant effect on cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by GNF-2.
Materials:
-
CML cells
-
GNF-2 and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat CML cells with GNF-2 (e.g., 1 µM) and this compound (e.g., 1 µM), and a vehicle control for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). GNF-2 should induce a significant increase in apoptosis compared to the vehicle and this compound controls.
Western Blot Analysis of BCR-ABL Signaling
This method is used to assess the inhibition of BCR-ABL kinase activity by GNF-2.
Materials:
-
CML cells
-
GNF-2 and this compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-BCR-ABL (pY245), anti-BCR-ABL, anti-phospho-STAT5 (pY694), anti-STAT5, anti-phospho-CrkL (pY207), anti-CrkL, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat CML cells with various concentrations of GNF-2 and this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
GNF-2 is expected to decrease the phosphorylation of BCR-ABL and its downstream targets STAT5 and CrkL in a dose-dependent manner, while this compound and the vehicle control should show no effect. Total protein levels should remain unchanged.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Simplified BCR-ABL downstream signaling pathways in CML.
Caption: Allosteric vs. ATP-competitive inhibition of BCR-ABL.
Caption: General experimental workflow for GNF-2 evaluation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling GNF-2-acid
Disclaimer: The following guidance is based on the available safety data for GNF-2 and general principles for handling acidic chemical compounds. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to perform a risk assessment before beginning any work.
Quantitative Data Summary
As a direct analog, the physical and chemical properties of GNF-2 provide a baseline for the safe handling of GNF-2-acid.
| Property | Value |
| Chemical Name | 3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]-benzamide |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ |
| Molecular Weight | 374.32 g/mol |
| CAS Number | 778270-11-4 |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Storage Temperature | Store at +4°C |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the necessary steps for the safe handling of this compound, from preparation to post-handling cleanup. Adherence to Biosafety Level 2 (BSL-2) laboratory practices is recommended.
1. Pre-Handling Preparations:
-
Training: Ensure all personnel have received training on the handling of hazardous chemicals, including acids.
-
Documentation: Review this safety guide and any available institutional SOPs. Locate the nearest safety shower and eyewash station.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Before entering the designated area, all personnel must don the following PPE:
2. Handling Protocol:
-
Weighing and Aliquoting:
-
Handle the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Avoid creating dust.
-
-
Solution Preparation:
-
When dissolving this compound, slowly add the acid to the solvent to avoid splashing.
-
If diluting, always add acid to water, never the other way around.
-
Keep containers tightly sealed when not in use.
-
3. Post-Handling Procedures:
-
Decontamination:
-
PPE Removal:
-
Remove gloves first, turning them inside out to prevent contamination of the skin.
-
Remove lab coat and safety glasses.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, pipette tips, and contaminated PPE, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: The hazardous waste container must be marked with a biohazard symbol and the words "Hazardous Waste" and "this compound".[1]
2. Storage and Disposal:
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Do not pour this compound waste down the drain or dispose of it in regular trash.[1] Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
